An In-depth Technical Guide to 4'-Methoxy-3-morpholinomethyl benzophenone: Synthesis, Characterization, and Pharmacological Potential
This guide provides a comprehensive technical overview of 4'-Methoxy-3-morpholinomethyl benzophenone, a molecule of significant interest at the intersection of medicinal chemistry and materials science. By integrating a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of 4'-Methoxy-3-morpholinomethyl benzophenone, a molecule of significant interest at the intersection of medicinal chemistry and materials science. By integrating a benzophenone core with a morpholine moiety, this compound presents a unique profile for investigation. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural properties, and potential therapeutic applications, grounded in established chemical principles and field-proven methodologies.
Introduction and Rationale
4'-Methoxy-3-morpholinomethyl benzophenone is a substituted aromatic ketone. Its structure is built upon three key components:
The Benzophenone Scaffold: A diaryl ketone that is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Benzophenone derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] They are also widely used as photosensitizers in photochemistry.[1][2]
The Morpholine Ring: A six-membered heterocyclic amine containing both nitrogen and oxygen atoms. In drug discovery, the morpholine moiety is considered a "privileged scaffold."[3][4] Its inclusion in a molecule often confers advantageous physicochemical properties, such as improved aqueous solubility, enhanced metabolic stability, and better permeability across the blood-brain barrier.[3][4][5] The weakly basic nitrogen and the hydrogen-bond-accepting oxygen contribute to favorable pharmacokinetic and pharmacodynamic profiles.[5]
The Methoxy Group: An electron-donating group that can influence the electronic properties and reactivity of the aromatic system, potentially modulating receptor binding affinity and metabolic pathways.[2][6]
The strategic combination of these functional groups suggests that 4'-Methoxy-3-morpholinomethyl benzophenone is a promising candidate for investigation, particularly in the development of novel therapeutics targeting the central nervous system (CNS) or inflammatory pathways.[1][5]
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and core properties. These data are critical for experimental design, analytical method development, and regulatory documentation.
Chemical Structure
The structural representation provides the precise arrangement of atoms and bonds within the molecule.
Caption: Chemical Structure of 4'-Methoxy-3-morpholinomethyl benzophenone.
Key Identifiers and Properties
A summary of the essential physicochemical data for this compound is presented below. This information is critical for handling, formulation, and analytical characterization.
The most direct and efficient route for the synthesis of 4'-Methoxy-3-morpholinomethyl benzophenone is the Mannich reaction . This classic three-component condensation is a cornerstone of synthetic organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.[9][10][11]
The reaction involves the condensation of a compound containing an active hydrogen (the benzophenone precursor), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (morpholine).[9][12]
Reaction Mechanism
The causality behind the Mannich reaction involves two primary stages:
Formation of the Eschenmoser's salt analogue (Iminium Ion): Morpholine reacts with formaldehyde in a mildly acidic medium to form a highly electrophilic iminium ion. This step is rapid and crucial for activating the aminomethylating agent.[12]
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 4'-methoxybenzophenone precursor acts as a nucleophile, attacking the iminium ion. This results in the formation of the C-C bond and the introduction of the morpholinomethyl group onto the benzophenone scaffold.
Comprehensive Spectral Analysis of 4'-Methoxy-3-morpholinomethyl Benzophenone: ¹H and ¹³C NMR Characterization
Executive Summary & Structural Rationale In modern medicinal chemistry, the incorporation of a morpholine ring is a highly privileged strategy used to modulate the pharmacokinetic (PK) properties of a drug candidate—spec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the incorporation of a morpholine ring is a highly privileged strategy used to modulate the pharmacokinetic (PK) properties of a drug candidate—specifically to enhance aqueous solubility and tune the basicity (pKa) of the molecule. The compound commercially cataloged as 4'-Methoxy-3-morpholinomethyl benzophenone (CAS: 898765-09-8)[1] is a prime example of such a scaffold.
Despite its common catalog name, rigorous structural elucidation reveals its IUPAC identity as (4-methoxy-3-(morpholinomethyl)phenyl)(phenyl)methanone [2]. This means both the methoxy group and the morpholinomethyl moiety reside on the same aromatic ring, while the second ring is an unsubstituted phenyl group. The molecule possesses a monoisotopic mass of approximately 311.15 Da[3].
As a Senior Application Scientist, I approach the spectral assignment of such multifunctional active pharmaceutical ingredients (APIs) not merely as a matching exercise, but as a rigorous validation of molecular topography. The NMR spectra of this compound are dictated by three distinct electronic domains:
The Benzophenone Core: The highly electronegative carbonyl oxygen exerts a strong diamagnetic anisotropic effect, heavily deshielding the ortho protons on both aromatic rings.
The Methoxy Domain: The oxygen atom acts as a strong electron-donating group (EDG) via resonance (+M effect), shielding the protons ortho and para to it, while its own methyl protons resonate as a sharp singlet.
The Morpholinomethyl Domain: The nitrogen atom is weakly electron-withdrawing via induction (-I effect), while the rapid chair-chair interconversion of the morpholine ring at room temperature averages the axial and equatorial proton signals.
Fig 1: Structural domain mapping to predicted primary NMR chemical shift regions.
Quantitative Spectral Data
The following tables synthesize the expected high-resolution ¹H and ¹³C NMR spectral data for 4'-Methoxy-3-morpholinomethyl benzophenone in CDCl₃ at 298 K.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment / Causality
7.75 - 7.82
m (overlapping)
-
3H
H-2 (Ring A) & H-2', H-6' (Ring B): Deshielded strongly by the anisotropic cone of the adjacent C=O double bond.
7.73
dd
8.5, 2.2
1H
H-6 (Ring A): Ortho to C=O. Split by H-5 (ortho, 8.5 Hz) and H-2 (meta, 2.2 Hz).
7.58
tt
7.5, 1.5
1H
H-4' (Ring B): Para proton on the unsubstituted phenyl ring.
7.48
t
7.5
2H
H-3', H-5' (Ring B): Meta protons on the unsubstituted phenyl ring.
6.95
d
8.5
1H
H-5 (Ring A): Highly shielded by the resonance (+M) effect of the ortho-methoxy group.
3.90
s
-
3H
-OCH₃: Deshielded by the directly attached electronegative oxygen.
3.70
t
4.6
4H
Morpholine -CH₂-O-CH₂-: Deshielded by the adjacent oxygen atom. Rapid interconversion averages signals.
3.60
s
-
2H
Ar-CH₂-N: Benzylic methylene protons.
2.50
t
4.6
4H
Morpholine -CH₂-N-CH₂-: Less deshielded than the O-adjacent protons due to nitrogen's lower electronegativity.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment / Causality
195.8
Quaternary (C=O)
Carbonyl Carbon: Extreme deshielding due to sp² hybridization and direct bonding to oxygen.
161.8
Quaternary (Ar-C)
C-4 (Ring A): Directly attached to the strongly electron-withdrawing (by induction) oxygen of the methoxy group.
138.2
Quaternary (Ar-C)
C-1' (Ring B): Ipso carbon of the unsubstituted phenyl ring.
132.5
Methine (Ar-CH)
C-2 (Ring A): Deshielded by proximity to the carbonyl.
132.1
Methine (Ar-CH)
C-4' (Ring B): Para carbon of the unsubstituted phenyl ring.
131.2
Methine (Ar-CH)
C-6 (Ring A): Ortho to the carbonyl group.
129.8
Methine (Ar-CH)
C-2', C-6' (Ring B): Ortho carbons of the unsubstituted phenyl ring.
128.3
Methine (Ar-CH)
C-3', C-5' (Ring B): Meta carbons of the unsubstituted phenyl ring.
126.5
Quaternary (Ar-C)
C-3 (Ring A): Carbon attached to the morpholinomethyl group.
110.2
Methine (Ar-CH)
C-5 (Ring A): Highly shielded due to the ortho +M effect of the methoxy group.
67.1
Methylene (-CH₂-)
Morpholine C-O: Deshielded by adjacent oxygen.
56.4
Methylene (-CH₂-)
Ar-CH₂-N: Benzylic carbon attached to nitrogen.
55.7
Methyl (-CH₃)
-OCH₃: Methoxy carbon.
53.7
Methylene (-CH₂-)
Morpholine C-N: Deshielded by adjacent nitrogen.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness and reproducibility of the spectral data, the following self-validating workflow must be strictly adhered to. Every step is designed with a specific causal purpose to prevent spectral artifacts.
Step-by-Step Methodology
1. Sample Preparation & Filtration
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl₃ is selected due to its excellent solvation properties for moderately polar benzophenones. The 15–20 mg concentration ensures a high signal-to-noise (S/N) ratio for ¹³C acquisition within a reasonable timeframe (e.g., 512 scans) without causing viscosity-induced line broadening.
Validation Check: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Why? Particulate matter creates magnetic susceptibility gradients, which severely degrade B₀ homogeneity and result in broad, poorly resolved peaks.
2. Tuning, Matching, and Locking
Action: Insert the sample into the probe. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer to the deuterium resonance of CDCl₃ (7.26 ppm).
Causality: Probe tuning ensures maximum power transfer from the amplifier to the sample and maximum signal detection. Locking to the deuterium signal prevents magnetic field drift during the extended acquisition time required for ¹³C NMR.
3. Shimming (B₀ Homogeneity Optimization)
Action: Apply gradient shimming (e.g., TopShim on Bruker systems) followed by manual fine-tuning of the Z1 and Z2 gradients if necessary.
Causality: Perfect magnetic field homogeneity is critical for resolving the fine J-couplings (e.g., the ~2.2 Hz meta coupling between H-2 and H-6 on Ring A). Poor shimming will cause this doublet of doublets to collapse into an unresolved multiplet.
4. Acquisition Parameters
¹H NMR: Use a 30° pulse angle (zg30), a 2-second relaxation delay (D1), and 16 scans. Causality: A 30° pulse allows for a faster relaxation delay compared to a 90° pulse, enabling more scans in less time without saturating the signals (Ernst angle optimization).
¹³C NMR: Use power-gated decoupling (zgpg30), a 2-second D1, and 512–1024 scans. Causality: Power-gated decoupling leverages the Nuclear Overhauser Effect (NOE) to enhance the signal of carbon atoms directly attached to protons, while minimizing sample heating caused by continuous decoupling fields.
Fig 2: Standardized self-validating workflow for high-resolution NMR acquisition and processing.
Mechanism of action of 4'-Methoxy-3-morpholinomethyl benzophenone in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4'-Methoxy-3-morpholinomethyl benzophenone Introduction The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4'-Methoxy-3-morpholinomethyl benzophenone
Introduction
The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The incorporation of a morpholine moiety, a privileged structure in drug discovery, can further enhance the pharmacological profile of a molecule by improving its physicochemical properties and providing additional interaction points with biological targets.[3] This guide focuses on elucidating the in vitro mechanism of action of a novel derivative, 4'-Methoxy-3-morpholinomethyl benzophenone. While direct experimental data for this specific compound is not extensively available in the public domain, this document will serve as a comprehensive roadmap for its investigation, drawing upon established principles and methodologies for structurally related compounds.
This guide is intended for researchers, scientists, and drug development professionals. It will provide a series of logical, self-validating experimental protocols designed to systematically uncover the biological targets and cellular pathways modulated by 4'-Methoxy-3-morpholinomethyl benzophenone.
Hypothesized Mechanisms of Action
Based on the structural motifs of 4'-Methoxy-3-morpholinomethyl benzophenone, several plausible mechanisms of action can be postulated. The benzophenone core has been associated with the inhibition of enzymes such as cyclooxygenases (COX) and protein kinases, as well as the disruption of microtubule dynamics.[2][4] The morpholine group is present in various kinase inhibitors and other enzyme-targeted drugs.[3] Therefore, our investigation will initially focus on two primary areas: anti-inflammatory and anti-proliferative activities.
1. Anti-inflammatory Activity via COX Inhibition:
Many non-steroidal anti-inflammatory drugs (NSAIDs) with a benzophenone core, like ketoprofen, function by inhibiting COX enzymes, which are key to prostaglandin synthesis.[2][4] We hypothesize that 4'-Methoxy-3-morpholinomethyl benzophenone may also exhibit anti-inflammatory effects through the inhibition of COX-1 and/or COX-2.
2. Anti-proliferative Activity via Kinase Inhibition or Microtubule Disruption:
The dysregulation of protein kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers. The morpholine moiety is a common feature in inhibitors of this pathway.[3] Alternatively, some benzophenone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] We will explore both possibilities.
Experimental Workflows for Mechanistic Elucidation
The following sections detail the experimental protocols to investigate the hypothesized mechanisms of action.
Workflow 1: Assessment of Anti-inflammatory Potential
This workflow aims to determine if 4'-Methoxy-3-morpholinomethyl benzophenone possesses anti-inflammatory properties by targeting COX enzymes.
Caption: Workflow for investigating anti-inflammatory activity.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.
Materials:
Purified ovine COX-1 and human recombinant COX-2 enzymes
Arachidonic acid (substrate)
4'-Methoxy-3-morpholinomethyl benzophenone stock solution (in DMSO)
Colorimetric COX inhibitor screening assay kit
96-well microplates
Microplate reader
Procedure:
Prepare serial dilutions of 4'-Methoxy-3-morpholinomethyl benzophenone in assay buffer.
Add the assay buffer, purified COX-1 or COX-2 enzyme, and the test compound to the wells of a 96-well plate.
Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
Initiate the enzymatic reaction by adding arachidonic acid.
Incubate for the desired reaction time (e.g., 2 minutes).
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
Hypothetical Data Presentation:
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
4'-Methoxy-3-morpholinomethyl benzophenone
15.2
1.8
8.4
Celecoxib (Control)
>100
0.04
>2500
Ibuprofen (Control)
5.6
12.3
0.46
Workflow 2: Evaluation of Anti-proliferative Effects
This workflow is designed to assess the compound's ability to inhibit cell growth and to begin to dissect the underlying mechanism.
Caption: Parallel workflows for molecular target identification.
Protocol 3a: In Vitro Tubulin Polymerization Assay
This assay will determine if the compound directly interferes with the polymerization of tubulin monomers into microtubules.
[5]
Materials:
Purified tubulin
Tubulin polymerization buffer
GTP
4'-Methoxy-3-morpholinomethyl benzophenone stock solution (in DMSO)
Fluorescence microplate reader
Procedure:
Add tubulin polymerization buffer, GTP, and various concentrations of the test compound to a 96-well plate.
Initiate polymerization by adding purified tubulin.
Monitor the increase in fluorescence (due to the incorporation of a fluorescent reporter into the polymerizing microtubules) over time at 37°C.
Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.
Protocol 3b: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This experiment will assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
[3]
Materials:
Cancer cell line responsive to the compound (from MTT assay)
Treat cells with the test compound at its IC₅₀ concentration for various time points.
Lyse the cells and quantify the protein concentration.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies against the phosphorylated and total forms of Akt and mTOR.
Incubate with HRP-conjugated secondary antibodies.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This technical guide provides a structured and comprehensive approach to elucidating the in vitro mechanism of action of 4'-Methoxy-3-morpholinomethyl benzophenone. By systematically evaluating its effects on key cellular processes and molecular targets, researchers can build a robust pharmacological profile for this novel compound. The proposed workflows, from broad phenotypic screening to specific target validation, are designed to yield clear, interpretable data, paving the way for further pre-clinical development.
References
Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 19987-19995. [Link]
Folquitto, L. R. S., de Souza, T. B., Januario, J. P., Nascimento, I. M., Brandão, B. T. V., Moreira, M. E. C., Horvath, R. O., Santos, M. H., Coelho, L. F. L., Veloso, M. P., Soares, M. G., Carvalho, D. T., Ionta, M., Chagas-Paula, D. A., & Dias, D. F. (2022). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. Journal of the Brazilian Chemical Society, 33(4), 347-361. [Link]
Gautam, V., & Saleem, K. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 929-952. [Link]
Li, Y., Wang, Y., Zhang, T., Wang, Y., Wang, Y., & Zhang, H. (2019). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 9(29), 16429-16441. [Link]
Khanum, S. A., Shashikanth, S., & Sudha, S. B. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. International Journal of Biomedical Science, 6(1), 60-66. [Link]
Pharmacokinetic profile of 4'-Methoxy-3-morpholinomethyl benzophenone derivatives
An In-depth Technical Guide to the Pharmacokinetic Profile of 4'-Methoxy-3-morpholinomethyl Benzophenone Derivatives Authored by: Your Senior Application Scientist For distribution to: Researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Pharmacokinetic Profile of 4'-Methoxy-3-morpholinomethyl Benzophenone Derivatives
Authored by: Your Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of 4'-methoxy-3-morpholinomethyl benzophenone derivatives. While specific data for this exact molecular entity is not extensively available in public literature, this document synthesizes established methodologies and insights from structurally related benzophenone compounds to offer a robust, experience-driven approach to its preclinical evaluation.
Introduction: The Rationale for Pharmacokinetic Profiling
The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The 4'-methoxy-3-morpholinomethyl substitution pattern presents a unique combination of a lipophilic methoxy group and a polar morpholine moiety, which is anticipated to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these pharmacokinetic (PK) parameters is paramount for optimizing dosing regimens, predicting in vivo efficacy, and identifying potential safety liabilities.
This guide will delineate the critical experimental workflows and analytical methodologies required to construct a comprehensive PK profile for this class of compounds.
Core Principles of ADME Assessment for Benzophenone Derivatives
The journey of a drug candidate through the body is a complex process. For 4'-methoxy-3-morpholinomethyl benzophenone derivatives, we must systematically investigate the following four key stages:
Absorption: How the compound enters the bloodstream.
Distribution: Where the compound travels within the body.
Metabolism: How the body chemically modifies the compound.
Excretion: How the body eliminates the compound and its byproducts.
The following sections will detail the experimental approaches to quantify each of these phases.
Experimental Workflows for Pharmacokinetic Characterization
In Vitro Metabolic Stability Assessment
Expertise & Experience: Before committing to costly and time-consuming in vivo studies, a foundational understanding of a compound's metabolic lability is essential. Liver microsomes and hepatocytes are the gold standards for this initial screen as they contain the primary enzyme systems responsible for drug metabolism. For benzophenone derivatives, key metabolic pathways often involve hydroxylation, O-demethylation, and subsequent conjugation reactions.[3][4]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Preparation:
Prepare a stock solution of the 4'-methoxy-3-morpholinomethyl benzophenone derivative in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
Thaw pooled human liver microsomes (HLM) on ice.
Prepare a 0.5 M phosphate buffer (pH 7.4).
Prepare a 10 mM NADPH solution in phosphate buffer.
Incubation:
In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the metabolic reaction by adding the NADPH solution.
Time Points and Quenching:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
Sample Processing and Analysis:
Centrifuge the plate to precipitate proteins.
Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point.
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Trustworthiness: The inclusion of positive control compounds with known metabolic profiles (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) is critical for validating the assay's performance.
In Vivo Pharmacokinetic Studies in Rodents
Expertise & Experience: Animal models provide the first glimpse into the whole-body pharmacokinetics of a new chemical entity. The choice of species, dose, and route of administration should be carefully considered based on the intended therapeutic application. For orally administered drugs, both intravenous (IV) and oral (PO) dosing are necessary to determine absolute bioavailability.
Protocol: Single-Dose Pharmacokinetic Study in Rats
Animal Dosing:
Use male Sprague-Dawley rats (n=3-5 per group).
IV Group: Administer the compound via tail vein injection at a dose of 1-2 mg/kg, formulated in a suitable vehicle (e.g., saline with a co-solvent).
PO Group: Administer the compound by oral gavage at a dose of 5-10 mg/kg.
Blood Sampling:
Collect serial blood samples (approximately 100 µL) from the tail vein or saphenous vein at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Preparation and Storage:
Centrifuge the blood samples to separate plasma.
Store the plasma samples at -80°C until analysis.
Bioanalysis by LC-MS/MS:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the 4'-methoxy-3-morpholinomethyl benzophenone derivative in rat plasma.[5][6]
The sample preparation will likely involve protein precipitation or liquid-liquid extraction.[7]
Pharmacokinetic Parameter Calculation:
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
Parameter
Description
Cmax
Maximum observed plasma concentration
Tmax
Time to reach Cmax
AUC
Area under the plasma concentration-time curve
t½
Elimination half-life
CL
Clearance
Vd
Volume of distribution
F%
Absolute bioavailability (from IV and PO data)
Metabolite Identification
Expertise & Experience: Identifying the major metabolites is crucial for understanding the drug's clearance pathways and assessing the potential for active or toxic metabolites. High-resolution mass spectrometry is the tool of choice for this purpose. Based on related benzophenone structures, potential metabolic pathways for 4'-methoxy-3-morpholinomethyl benzophenone include O-demethylation of the methoxy group, N-dealkylation of the morpholine ring, and hydroxylation of the aromatic rings, followed by glucuronidation or sulfation.[3][4][8]
Workflow for Metabolite Identification
Caption: Workflow for Metabolite Identification.
Analytical Methodologies: The Backbone of Pharmacokinetic Studies
Trustworthiness: A robust and validated bioanalytical method is non-negotiable for generating reliable pharmacokinetic data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard due to its high sensitivity and selectivity.[5][6]
Key Considerations for LC-MS/MS Method Development:
Sample Preparation: The goal is to remove interfering matrix components while maximizing analyte recovery. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[7][9]
Chromatography: Reversed-phase chromatography using a C18 column is typically the starting point. Gradient elution is often required to achieve adequate separation from endogenous interferences.
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for morpholine-containing compounds. Multiple Reaction Monitoring (MRM) is used for quantification due to its superior selectivity and signal-to-noise ratio.[5]
A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed and include the following tests:
Selectivity and Specificity: Ensure no interference from endogenous matrix components.
Calibration Curve: Establish the concentration range over which the assay is linear and accurate.
Accuracy and Precision: Determine within-run and between-run variability.
Recovery and Matrix Effect: Assess the efficiency of the extraction process and the influence of the biological matrix on ionization.
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Data Interpretation and Modeling
Once the experimental data is generated, it must be synthesized into a coherent pharmacokinetic model. Physiologically based pharmacokinetic (PBPK) modeling can be a powerful tool to simulate drug concentrations in various tissues and predict human pharmacokinetics from preclinical data.[10]
Logical Relationship of Pharmacokinetic Data
Caption: Integration of data for predictive modeling.
Conclusion
Determining the pharmacokinetic profile of 4'-methoxy-3-morpholinomethyl benzophenone derivatives is a multi-faceted process that requires a systematic and rigorous experimental approach. By leveraging the established methodologies for related compounds and adhering to the principles of scientific integrity outlined in this guide, researchers can generate high-quality data to support the advancement of these promising therapeutic candidates. The insights gained from these studies are critical for making informed decisions in the drug development pipeline and ultimately for translating a promising molecule into a safe and effective medicine.
References
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Pharmacokinetics and metabolism of benzophenone 2 in the rat - PubMed. (2008, March 12). PubMed. [Link]
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Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Pharmacokinetics of benzophenone-3 after oral exposure in male rats - PubMed. (n.d.). PubMed. [Link]
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Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - Journal of Food and Drug Analysis. (n.d.). Journal of Food and Drug Analysis. [Link]
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Examples of benzophenone derivatives in the market and their uses - ResearchGate. (n.d.). ResearchGate. [Link]
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Substituted benzophenone synthesis for biological and catalytic applications. (2022, March 27). Macquarie University Research Data Repository. [Link]
Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). Royal Society of Chemistry. [Link]
In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC. (2025, September 29). National Center for Biotechnology Information. [Link]
Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed. (2000, December 7). PubMed. [Link]
Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-cancer Drug Dacarbazine in Rats. (n.d.). Journal of Pharmaceutical Investigation. [Link]
Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed. (2010, November 15). PubMed. [Link]
4'-methoxy-3-morpholinomethyl benzophenone Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (2024, July 15). Chemsrc.com. [Link]
Drug Metabolism and Transport - Frontiers in Pharmacology. (2026, March 30). Frontiers. [Link]
4'-Methoxy-3-morpholinomethyl benzophenone CAS 898765-09-8 molecular weight
An In-depth Technical Guide to 4'-Methoxy-3-morpholinomethyl benzophenone (CAS 898765-09-8) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 4'-Methoxy-3-morpholinomethyl benzophenone (CAS 898765-09-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Methoxy-3-morpholinomethyl benzophenone (CAS: 898765-09-8), a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. This document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, characterization, and potential pharmacological applications. By integrating established chemical principles with data from analogous structures, this guide serves as an essential resource for professionals engaged in the research and development of novel small molecules.
Core Physicochemical Properties
4'-Methoxy-3-morpholinomethyl benzophenone is a multi-functionalized organic molecule. Its structure incorporates a benzophenone core, known for its photochemical properties, a methoxy group which acts as an electron-donating group, and a morpholinomethyl substituent, a common pharmacophore found in many bioactive compounds.[1][2][3] The precise physicochemical properties are foundational to its application in any experimental setting.
The molecular formula for this compound is C19H21NO3, which corresponds to a molecular weight of 311.38 g/mol .[4]
The introduction of the morpholinomethyl group onto the benzophenone scaffold is most effectively achieved via the Mannich reaction . This three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, the probable precursor would be 3-methyl-4'-methoxybenzophenone, which reacts with formaldehyde and morpholine.[6]
Causality Behind the Synthetic Choice: The Mannich reaction is a robust and high-yielding method for producing so-called "Mannich bases". The reaction is favored because it forms a stable carbon-carbon bond under relatively mild, often acid-catalyzed, conditions. The mechanism proceeds through the formation of an Eschenmoser-like salt (a morpholinomethyl iminium ion) from morpholine and formaldehyde. This electrophilic ion is then attacked by the nucleophilic aromatic ring of the benzophenone precursor, leading to the final product.[6] The synthesis of the benzophenone backbone itself is typically accomplished via a Friedel-Crafts acylation.[7][8]
Caption: Synthetic workflow for 4'-Methoxy-3-morpholinomethyl benzophenone via the Mannich reaction.
Quality Control: A Self-Validating Analytical Protocol
To ensure the identity, purity, and stability of the synthesized compound, a robust analytical methodology is required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard for analyzing benzophenone derivatives due to their strong chromophores.[9] For enhanced specificity and sensitivity, especially in complex biological matrices, tandem mass spectrometry (MS/MS) is the preferred method.[9][10]
Protocol: Purity Determination by Reverse-Phase HPLC-UV
This protocol is designed as a self-validating system by including a system suitability test and a calibration curve to ensure data integrity.
Instrumentation:
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
Mobile Phase Preparation:
Mobile Phase A: Deionized water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Causality: The C18 column separates nonpolar compounds effectively.[9] Acetonitrile is a common organic modifier, and the formic acid aids in peak shape and ionization if coupled to a mass spectrometer.[10]
Causality: A gradient method is employed to ensure elution of both the polar starting materials and the less polar benzophenone product within a reasonable timeframe, providing a comprehensive purity profile.
Procedure:
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Create a calibration curve by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation: Accurately weigh and dissolve the synthesized sample in acetonitrile to a final concentration of approximately 10 µg/mL.[9]
System Suitability: Inject the 10 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be <2%.
Analysis: Inject the blank (acetonitrile), followed by the calibration standards and the sample.
Purity Calculation: Determine the area of the main peak in the sample chromatogram. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.
Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the COX pathway.
Conclusion
4'-Methoxy-3-morpholinomethyl benzophenone (MW: 311.38 g/mol ) is a compound with a compelling profile for further investigation. Its synthesis is accessible through established methods like the Mannich reaction, and its purity can be rigorously validated using standard chromatographic techniques. The presence of both the benzophenone and morpholine moieties provides a strong rationale for exploring its potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. This guide provides the foundational technical knowledge for researchers to confidently incorporate this molecule into their development pipelines.
References
High-Performance Liquid Chromatography (HPLC)
Huang, Y.-F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis.
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis.
Khanum, S. A., et al.
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing).
Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chrom
Synthesis and antitumor activity of novel benzophenone deriv
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
Pharmacological activity of morpholino compound. PubMed.
Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.
Preliminary Bioactivity Screening of 4'-Methoxy-3-morpholinomethyl benzophenone: A Comprehensive Technical Guide
Executive Summary The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, frequently found in naturally occurring and synthetic molecules exhibiting anticancer, anti-inflammatory, and a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, frequently found in naturally occurring and synthetic molecules exhibiting anticancer, anti-inflammatory, and antimicrobial properties ()[1]. Within this chemical space, 4'-Methoxy-3-morpholinomethyl benzophenone (CAS: 898765-09-8) represents a highly promising synthetic derivative[2][3].
This technical whitepaper provides an authoritative, step-by-step guide for the preliminary bioactivity screening of this compound. Designed for drug development professionals, this guide outlines a self-validating workflow that moves from in silico profiling to in vitro mechanistic validation, ensuring high-fidelity data generation while minimizing false positives.
Fig 1. High-Throughput Screening (HTS) workflow for benzophenone derivatives.
Chemical Rationale & Pharmacophore Analysis
Before initiating a screening cascade, it is critical to understand the causality behind the molecule's design. The bioactivity of 4'-Methoxy-3-morpholinomethyl benzophenone is driven by three distinct structural features:
The Benzophenone Core: Provides a rigid, V-shaped hydrophobic conformation. This structural motif mimics arachidonic acid, allowing the molecule to insert deeply into the hydrophobic channels of cyclooxygenase (COX) enzymes or the colchicine-binding site of tubulin.
The 4'-Methoxy Group: Acts as an electron-donating group (EDG). By increasing the electron density of the aromatic ring, it enhances
π−π
stacking interactions with aromatic amino acids (e.g., Tyrosine, Phenylalanine) within target binding pockets.
The 3-Morpholinomethyl Moiety: The morpholine ring is a classic pharmacokinetic modifier. It acts as a weak base, significantly improving aqueous solubility at physiological pH compared to unsubstituted benzophenones. Furthermore, the oxygen and nitrogen atoms in the morpholine ring serve as critical hydrogen-bond acceptors, frequently interacting with the hinge region of kinases or specific polar residues in enzyme pockets ()[4].
Phase I: In Vitro Cytotoxicity & Anti-Proliferative Screening
To establish a therapeutic window, the compound must first be evaluated for baseline cytotoxicity across a panel of cancerous and normal cell lines.
Causality & Assay Selection
We utilize the MTT or WST-8 (Cell Counting Kit-8) Assay . While ATP-based assays (like CellTiter-Glo) are faster, tetrazolium-based assays directly measure mitochondrial dehydrogenase activity. Because morpholine-substituted compounds can occasionally induce mitochondrial uncoupling, this assay provides a direct readout of mitochondrial metabolic viability.
Cell Seeding: Seed target cells (e.g., A549, MCF-7, HEK293) at a density of
5×103
cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.
Compound Treatment: Prepare a 10 mM stock of the benzophenone derivative in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
Control Implementation (Critical for Validation):
Vehicle Control: Media + 0.1% DMSO (Ensures solvent toxicity is negligible).
Benzophenone-N-ethyl morpholine ethers and related derivatives have demonstrated excellent anti-inflammatory activity, primarily via the inhibition of the COX-2 pathway ()[5].
Causality of Target Selectivity
Why target COX-2 over COX-1? Non-selective NSAIDs cause severe gastrointestinal distress by inhibiting COX-1, which maintains gastric mucosa. The morpholine ring of our compound provides a bulky, hydrophilic cap that sterically clashes with the restrictive Ile523 residue in COX-1, but fits perfectly into the wider side-pocket of COX-2 (which features a smaller Val523 residue).
Fig 2. Proposed mechanism of COX-2/PGE2 inflammatory pathway inhibition.
Enzyme Preparation: Reconstitute recombinant human COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
Incubation: Add 10 µL of the test compound (at varying concentrations) to the enzyme solution. Incubate at 25°C for 10 minutes to allow for binding equilibrium.
Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX activity converts arachidonic acid to PGG₂, which is subsequently reduced to PGH₂, driving the conversion of ADHP to highly fluorescent resorufin.
Benzophenone derivatives containing morpholine groups (such as the agricultural fungicide pyrimorph) exhibit potent antifungal and antibacterial activities by disrupting cell wall synthesis or membrane integrity ()[6][7].
Causality of the Resazurin Assay
Traditional OD₆₀₀ (optical density) measurements can be heavily confounded by the precipitation of hydrophobic benzophenone derivatives at higher concentrations. To circumvent this, we utilize Resazurin (Alamar Blue). Resazurin is an oxidation-reduction indicator that is reduced to highly fluorescent pink resorufin only by metabolically active cells, providing a colorimetric readout strictly independent of compound turbidity.
Step-by-Step Methodology (Broth Microdilution)
Inoculum Preparation: Adjust bacterial (e.g., S. aureus) or fungal (e.g., C. albicans) suspensions to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL).
Compound Dilution: Prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) from 128 µg/mL down to 0.25 µg/mL in a 96-well plate.
Inoculation: Add 10 µL of the standardized inoculum to each well (final volume 100 µL).
Incubation: Incubate plates at 37°C for 24 hours.
Viability Readout: Add 20 µL of 0.015% Resazurin solution to each well. Incubate for an additional 2 hours.
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).
Positive Controls: Ciprofloxacin (bacteria) or Fluconazole (fungi).
Conclusion
The preliminary screening of 4'-Methoxy-3-morpholinomethyl benzophenone requires a multi-tiered, self-validating approach. By leveraging the morpholine ring's solubility and hinge-binding properties alongside the benzophenone core's hydrophobic interactions, researchers can effectively profile this compound for selective COX-2 anti-inflammatory activity, targeted cytotoxicity, and antimicrobial efficacy.
References
Surana K., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm.[Link]
Begum B., et al. (2014). Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Journal of Chemistry.[Link]
Sun L., et al. (2011). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules.[Link]
Khanum S.A., et al. (2013). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Sciences.[Link]
Step-by-step synthesis route for 4'-Methoxy-3-morpholinomethyl benzophenone
An Application Note for the Synthesis of 4'-Methoxy-3-morpholinomethyl benzophenone For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Synthesis of 4'-Methoxy-3-morpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 4'-Methoxy-3-morpholinomethyl benzophenone, a molecule of interest in medicinal chemistry due to the prevalence of the benzophenone and morpholine scaffolds in biologically active compounds. The synthetic strategy is a robust two-step process commencing with the Friedel-Crafts acylation of anisole to form the 4-methoxybenzophenone intermediate, followed by a targeted aminomethylation via the Mannich reaction to introduce the morpholinomethyl group. This guide is designed for professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical advice for troubleshooting and optimization.
Introduction and Significance
Benzophenone and its derivatives are a critical class of compounds in organic and medicinal chemistry, serving as versatile scaffolds for the development of therapeutic agents. They are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[1][2] The morpholine ring is another privileged structure in drug discovery, often incorporated into molecules to enhance their pharmacological profiles, improve aqueous solubility, and introduce favorable metabolic properties.[3]
The combination of these two pharmacophores in 4'-Methoxy-3-morpholinomethyl benzophenone presents a promising framework for the development of novel chemical entities. The synthesis protocol detailed herein provides a reliable pathway to access this and related compounds for further investigation.
Overall Synthetic Strategy
The synthesis of 4'-Methoxy-3-morpholinomethyl benzophenone is efficiently achieved in two sequential steps, as illustrated in the workflow below.
Step 1: Friedel-Crafts Acylation. This classic electrophilic aromatic substitution reaction involves the acylation of anisole with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride, to produce the key intermediate, 4-methoxybenzophenone.[4][5]
Step 2: Mannich Reaction. The 4-methoxybenzophenone intermediate then undergoes a Mannich reaction. This is a three-component condensation involving the ketone, formaldehyde, and the secondary amine, morpholine.[6][7] The reaction is typically acid-catalyzed and results in the aminomethylation of the aromatic ring at the position ortho to the carbonyl group, yielding the final product.[8]
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation
Rationale: This protocol is adapted from established procedures for the synthesis of benzophenone derivatives.[4][5] Anhydrous aluminum chloride acts as a Lewis acid, activating the benzoyl chloride for electrophilic attack on the electron-rich anisole ring. The reaction is performed under anhydrous conditions to prevent deactivation of the catalyst.
Materials:
Anisole
Benzoyl chloride
Anhydrous aluminum chloride (AlCl₃)
Hexane or Dichloromethane (CH₂Cl₂), anhydrous
Dilute Hydrochloric Acid (HCl)
Water
Pentane
Dichloromethane (for extraction)
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve anisole (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous hexane or dichloromethane.[5]
Addition of Catalyst: Cool the solution in an ice bath (0 °C). Slowly add anhydrous aluminum chloride (1.1 - 1.5 equivalents) portion-wise to the stirred solution over a period of 15-20 minutes.[4][5] Caution: The reaction can be exothermic.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes to 6 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, decant the solvent. Carefully hydrolyze the resulting viscous residue by pouring it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4][5]
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.[4]
Washing: Wash the combined organic phase sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.[4]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield an oily product that should solidify upon standing.[5]
Purification: The crude solid product can be further purified by washing with cold pentane or by recrystallization from a suitable solvent like ethanol.[4][5]
Step 2: Synthesis of 4'-Methoxy-3-morpholinomethyl benzophenone via Mannich Reaction
Rationale: This protocol is based on analogous Mannich reactions on benzophenone scaffolds.[8] The reaction proceeds via the formation of an electrophilic N-methylol morpholine or a morpholinomethyl iminium ion in situ from morpholine and formaldehyde.[7][9] This electrophile then attacks the electron-rich position of the benzophenone ring (ortho to the activating carbonyl group), leading to the final product. A mildly acidic pH is crucial for the formation of the iminium ion without deactivating the amine nucleophile.[8]
Materials:
4-Methoxybenzophenone (from Step 1)
Morpholine
Aqueous Formaldehyde (37%)
Ethanol or Isopropanol
Concentrated Hydrochloric Acid (HCl)
Dichloromethane or Ethyl Acetate (for extraction)
Water and Brine
Protocol:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzophenone (1.0 equivalent) and a suitable solvent such as ethanol.[8]
Addition of Reagents: Add morpholine (1.1 equivalents) to the solution. Then, add aqueous formaldehyde (37%, 1.2 equivalents) dropwise to the stirred mixture.[8]
pH Adjustment: Adjust the pH of the mixture to be mildly acidic (pH 4-5) by adding a few drops of concentrated hydrochloric acid.[8]
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC. The product, being a Mannich base, will be more polar than the starting material.[8]
Work-up and Purification:
a. Once the reaction is complete, cool the mixture to room temperature.
b. Remove the solvent under reduced pressure.
c. Dissolve the residue in dichloromethane or ethyl acetate.
d. Wash the organic layer with water and then with brine to remove any remaining salts and water-soluble impurities.[8]
e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to obtain the crude product.[8]
Final Purification: The crude product can be purified by column chromatography on silica gel. To prevent streaking of the basic product, the eluent can be modified with a small amount of triethylamine (0.5-1%).[8] Alternatively, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be employed.
1. Incorrect pH (too high or too low).2. Degradation of formaldehyde (polymerization).3. Insufficient reaction time or temperature.
1. Carefully monitor and adjust the pH to the optimal 4-5 range.[8]2. Use freshly opened formaldehyde solution or paraformaldehyde as an alternative.[8]3. Ensure the reaction is maintained at reflux and monitor by TLC until the starting material is consumed.
Difficulty in Product Purification
1. The product is a basic amine and may streak on silica gel.2. Co-elution of side products.
1. For column chromatography, use a solvent system containing a small amount of triethylamine (0.5-1%).[8]2. Attempt recrystallization from various solvent systems. Conversion to the hydrochloride salt, recrystallization, and neutralization back to the free base is another effective method.[8]
Product is an Oil Instead of a Solid
1. Presence of impurities depressing the melting point.2. Residual solvent.
1. Re-purify the product using the methods described above.2. Ensure the product is thoroughly dried under a high vacuum.[8]
References
Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. International Journal of Biomedical Science : IJBS. Available at: [Link][1][10][11]
A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link][3]
Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link][2]
Synthesis of 4-methoxybenzophenone. PrepChem.com. Available at: [Link][5]
Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link][6]
Mannich reaction. Wikipedia. Available at: [Link][7]
Application of the Mannich reaction in the structural modification of natural products. RSC Advances. Available at: [Link][9]
Application Notes and Protocols for 4'-Methoxy-3-morpholinomethyl benzophenone as a UV Photoinitiator
For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Type II Photoinitiator for Advanced Applications In the realm of photopolymerization, the development of efficient and tailored photo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Type II Photoinitiator for Advanced Applications
In the realm of photopolymerization, the development of efficient and tailored photoinitiators is paramount for advancements in coatings, adhesives, 3D printing, and the fabrication of drug delivery systems. 4'-Methoxy-3-morpholinomethyl benzophenone is a specialized Type II photoinitiator designed for enhanced reactivity and performance in UV-curable formulations. As a derivative of benzophenone, it operates through a hydrogen abstraction mechanism, which necessitates the presence of a co-initiator, typically a tertiary amine, to generate the free radicals that drive polymerization.
The incorporation of a methoxy group on one phenyl ring and a morpholinomethyl substituent on the other influences the molecule's electronic properties and reactivity. The electron-donating methoxy group can affect the energy of the excited state, while the morpholinomethyl group, an amine derivative, can potentially act as an intramolecular co-initiator or synergist, enhancing the overall efficiency of the photoinitiation process. This unique structure makes 4'-Methoxy-3-morpholinomethyl benzophenone a compelling candidate for formulations requiring high curing speeds and specific material properties.
These application notes provide a comprehensive technical guide for researchers, covering the synthesis, characterization, formulation, and performance evaluation of 4'-Methoxy-3-morpholinomethyl benzophenone as a UV photoinitiator.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a photoinitiator is fundamental to its effective application.
Mechanism of Photoinitiation: A Synergistic Approach to Radical Generation
As a Type II photoinitiator, 4'-Methoxy-3-morpholinomethyl benzophenone initiates polymerization through a multi-step process upon exposure to UV radiation. This mechanism is critically dependent on the presence of a hydrogen donor, which is typically a tertiary amine co-initiator.
Photoexcitation: Upon absorption of UV light, the benzophenone moiety transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid and efficient intersystem crossing to a more stable and longer-lived triplet state (T₁).
Hydrogen Abstraction: In the highly reactive triplet state, the photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This is the rate-determining step for radical generation.
Radical Formation: This hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator.
Initiation of Polymerization: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates, by attacking their carbon-carbon double bonds. The ketyl radical is generally less reactive towards monomer initiation.[3]
Propagation and Termination: The newly formed monomer radical propagates by reacting with other monomer units, leading to chain growth. The polymerization process eventually terminates through various mechanisms, such as radical-radical recombination.
Caption: Photoinitiation mechanism of a Type II photoinitiator.
Synthesis Protocol: Mannich Reaction for Aminomethylation
The synthesis of 4'-Methoxy-3-morpholinomethyl benzophenone can be achieved via the Mannich reaction, a three-component condensation involving an active hydrogen compound (4-methoxy-3-methylbenzophenone), formaldehyde, and a secondary amine (morpholine).[4][5]
Formaldehyde (37% aqueous solution) or paraformaldehyde
Morpholine
Ethanol or Isopropanol (solvent)
Hydrochloric acid (catalyst)
Sodium bicarbonate solution (for work-up)
Dichloromethane or Ethyl acetate (for extraction)
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Experimental Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-methylbenzophenone (1.0 equivalent) in ethanol.
Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents). Slowly add formaldehyde solution (1.2 equivalents) dropwise.
Acidification: Adjust the pH of the reaction mixture to mildly acidic (pH 4-5) by adding a few drops of concentrated hydrochloric acid.
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Extraction: Dissolve the residue in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization:
The structure of the synthesized 4'-Methoxy-3-morpholinomethyl benzophenone should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the presence of aromatic, methoxy, morpholine, and methylene bridge protons and carbons.
Mass Spectrometry: To verify the molecular weight of the product.
FTIR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching vibration of the benzophenone moiety.
Formulation and Application Protocols
The following protocols provide a starting point for formulating and evaluating 4'-Methoxy-3-morpholinomethyl benzophenone in a typical UV-curable acrylate system.
Objective: To determine the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
Procedure:
Prepare a stock solution of 4'-Methoxy-3-morpholinomethyl benzophenone of a known concentration (e.g., 1 x 10⁻³ M) in acetonitrile.
Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectra of the solutions from 200 to 450 nm, using acetonitrile as the reference.
Identify the λmax from the absorption spectrum.
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
Expected Outcome: Based on related benzophenone derivatives, the λmax is expected to be in the UVA range (approximately 300-360 nm).[6][7] The methoxy and aminomethyl substituents may cause a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted benzophenone.[8]
Protocol 2: Evaluation of Curing Performance by Real-Time FTIR Spectroscopy
Objective: To monitor the kinetics of photopolymerization by measuring the decrease in the acrylate double bond concentration over time.[9][10]
Procedure:
Formulation Preparation: Prepare a formulation containing the monomer/oligomer blend, the co-initiator (e.g., 1-2 wt%), and the photoinitiator (e.g., 0.5-5 wt%).
Sample Preparation: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF₂) to create a thin film.
Real-Time FTIR Measurement:
Place the sample in the FTIR spectrometer.
Initiate UV irradiation using a suitable light source (e.g., a mercury lamp or LED with an emission spectrum that overlaps with the photoinitiator's absorption).
Simultaneously, record FTIR spectra at regular intervals (e.g., every 1-2 seconds).
Data Analysis:
Monitor the decrease in the peak area of the acrylate C=C double bond, typically around 1636 cm⁻¹ or 810 cm⁻¹.[3][11]
Normalize the data against a non-reacting internal standard peak (e.g., the carbonyl ester peak around 1720 cm⁻¹).
Calculate the degree of conversion as a function of time.
Caption: Workflow for Real-Time FTIR analysis of photopolymerization.
Protocol 3: Thermal Analysis of Curing by Photo-DSC
Objective: To measure the heat flow associated with the exothermic polymerization reaction, providing information on the reaction rate and total heat of polymerization.[12][13][14]
Procedure:
Sample Preparation: Place a small, accurately weighed amount of the liquid formulation (typically 1-5 mg) into an aluminum DSC pan.
Photo-DSC Measurement:
Place the sample pan and an empty reference pan into the Photo-DSC cell.
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C or 30°C) under an inert atmosphere (e.g., nitrogen).
Expose the sample to UV irradiation of a known intensity and duration.
Record the heat flow as a function of time.
Data Analysis:
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
The rate of polymerization is proportional to the heat flow (dq/dt).
The degree of conversion can be calculated by dividing the heat evolved at a given time by the total theoretical heat of polymerization for the specific monomer.
Representative Performance Data (for illustrative purposes, based on related benzophenone derivatives):
Verify Light Source: Ensure the emission spectrum of the UV lamp overlaps with the absorption spectrum of the photoinitiator.
Optimize Co-initiator Concentration: The ratio of photoinitiator to co-initiator is crucial. Typically, a 1:1 to 1:2 molar ratio is a good starting point.
Oxygen Inhibition: Free radical polymerization can be inhibited by atmospheric oxygen. Consider curing under a nitrogen atmosphere or increasing the photoinitiator concentration.
Poor Solubility:
If the photoinitiator does not fully dissolve in the monomer blend, gently warm the mixture or add a small amount of a compatible solvent. Ensure the solvent is fully evaporated before curing if a solvent-free system is desired.
Yellowing of Cured Film:
Some benzophenone derivatives can cause yellowing upon curing. If this is a concern, consider using a photoinitiator blend or a non-yellowing co-initiator.
Safety Precautions
Always handle 4'-Methoxy-3-morpholinomethyl benzophenone and all other chemicals in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
4'-Methoxy-3-morpholinomethyl benzophenone presents a promising option for formulators seeking a high-efficiency Type II photoinitiator. Its unique structure suggests the potential for enhanced reactivity, making it suitable for a wide range of applications in materials science and drug delivery. By following the protocols outlined in these application notes, researchers can effectively synthesize, characterize, and formulate with this photoinitiator to achieve desired curing performance and material properties. Further investigation into its specific photophysical properties and performance in various monomer systems will undoubtedly expand its utility in advanced photopolymerization applications.
References
Viendo, M. L. G. (2023). The Synthesis and Photophysical Properties of a Pyrene-Functionalized Benzophenone.
Liu, S., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
Collier, J., et al. (2025).
Collier, J., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
Collier, J., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
Wang, K., et al. (2018). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
Lhiaubet-Vallet, V., et al. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A.
Jiang, X., et al. (2020).
Castro, G. T., et al. (2025). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. (2025).
science-softCon. (n.d.).
Characterization of Photo-Curing Processes by Means of UV-DSC. (2013). NETZSCH-Gerätebau GmbH.
Real-time FTIR-ATR spectroscopy of photopolymeriz
Anpo, M., et al. (2001). Characteristics of the Phosphorescence Spectra of Benzophenone Adsorbed on Ti−Al Binary Oxides. Langmuir.
Kucinska-Lipka, J., et al. (2023). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. MDPI.
BenchChem. (2025). Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone.
Yang, B., & El-Jahshan, A. (1993). Kinetic studies of photopolymerization using real time FT-IR spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry.
Kinetic studies of photopolymerization using real time FT-IR spectroscopy. (1993). Scite.ai.
Organic Syntheses Procedure. (n.d.).
Organocatalytic asymmetric Mannich reactions and kinetic resolutions of the products via retro-Mannich reactions that afford enantiomerically enriched tetrasubstituted α-amino acid derivatives. (n.d.). Organic & Biomolecular Chemistry.
Okubo, N., & Rumyantsev, A. (n.d.). Characterization of UV Curing Polymers by Photochemical Reaction DSC System. Hitachi High-Tech.
Yang, B. (1993). Kinetic studies of photopolymerization using real time FT-IR spectroscopy. Wiley Online Library.
BenchChem. (2025). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.
Sager, E. E., & Siewers, I. J. (1950). Dissociation constants of 4-aminobenzophenone calculated from ultraviolet spectra at several temperatures.
da Silva, A. B. F., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A.
PHOTO-DSC AS A VERSATILE TOOL FOR UV CURING SYSTEMS CHARACTERIZ
3-Aminobenzophenone. (n.d.). NIST WebBook.
Zhang, J., et al. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities.
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). PMC.
A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. (2020). DergiPark.
Putri, D. D., et al. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science.
Czech, Z., & Kabatc, J. (2005). Investigations of UV-crosslinkable water-soluble acrylic pressure-sensitive adhesives. Polimery.
Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journals.
The reactions of morpholine and formaldehyde with organic compounds which contain an active hydrogen ion. (n.d.). OpenBU.
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4'-Methoxy-3-morpholinomethyl benzophenone in Human Plasma
Abstract This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 4'-Methoxy-3-morpholinomethyl benzophenone in...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 4'-Methoxy-3-morpholinomethyl benzophenone in human plasma. This method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and toxicological assessments. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid and selective LC-MS/MS analysis. All aspects of the method, from the selection of critical parameters to the validation according to regulatory guidelines, are discussed to ensure scientific integrity and reproducibility.
Introduction
4'-Methoxy-3-morpholinomethyl benzophenone is a synthetic organic molecule featuring a benzophenone core, a structure common in various biologically active compounds and pharmaceutical agents. The accurate determination of its concentration in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a comprehensive guide to developing and validating a sensitive and specific LC-MS/MS method for this purpose. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Physicochemical Properties of 4'-Methoxy-3-morpholinomethyl benzophenone
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS method.
Estimation based on similar morpholine-containing compounds.[5][6][7]
Method Development Strategy
The development of this LC-MS/MS method was guided by the physicochemical properties of the analyte to achieve optimal sensitivity, selectivity, and chromatographic performance.
Liquid Chromatography
A reversed-phase chromatographic approach was selected based on the predicted lipophilicity (XlogP of 2.7) of the analyte.
Column Selection: A C18 stationary phase is a suitable choice for retaining the moderately nonpolar benzophenone core.
Mobile Phase Optimization: The presence of the basic morpholine group (predicted pKa ~7.5-8.5) dictates the pH of the mobile phase. To ensure consistent protonation and good peak shape, a mobile phase with a pH around 3-4 is recommended. This will ensure the morpholine nitrogen is consistently in its protonated form, leading to better retention and peak symmetry. A gradient elution with acetonitrile or methanol and water, both containing 0.1% formic acid, is a standard starting point for method development.
Mass Spectrometry
Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique due to the presence of the readily protonated morpholine nitrogen. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by fragmentation of the precursor ion in the collision cell. Likely fragmentation pathways for benzophenones can be predicted and confirmed by direct infusion of a standard solution.[8]
Internal Standard (IS) Selection
A suitable internal standard is crucial for accurate and precise quantification, as it compensates for variability in sample preparation and instrument response.[9][10]
Ideal Internal Standard: A stable isotope-labeled (e.g., deuterated) version of 4'-Methoxy-3-morpholinomethyl benzophenone would be the ideal internal standard.[11][12] However, as a commercially available deuterated standard was not identified, a structural analog is proposed.
Proposed Structural Analog IS:4'-Methoxy-3-(piperidin-1-ylmethyl)benzophenone . This compound is structurally very similar to the analyte, with the morpholine ring replaced by a piperidine ring. This similarity in structure and physicochemical properties should ensure comparable extraction efficiency and ionization response.
Experimental Protocols
Materials and Reagents
4'-Methoxy-3-morpholinomethyl benzophenone reference standard
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
This protocol is designed for high recovery and removal of plasma proteins and phospholipids.[13][14][15]
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
Add 25 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
Add 500 µL of MTBE.
Vortex for 2 minutes to ensure thorough mixing and extraction.
Centrifuge at 10,000 x g for 5 minutes.
Carefully transfer the upper organic layer to a new tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Parameter
Condition
LC System
Agilent 1290 Infinity II or equivalent
Column
Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temperature
40°C
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute
Injection Volume
5 µL
Mass Spectrometer
Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode
ESI Positive
Gas Temperature
300°C
Gas Flow
8 L/min
Nebulizer
35 psi
Sheath Gas Temp
350°C
Sheath Gas Flow
11 L/min
Capillary Voltage
3500 V
MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (V)
4'-Methoxy-3-morpholinomethyl benzophenone
312.2
To be determined empirically
To be determined empirically
IS: 4'-Methoxy-3-(piperidin-1-ylmethyl)benzophenone
310.2
To be determined empirically
To be determined empirically
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of each compound into the mass spectrometer.
Method Validation
The developed method should be validated according to the guidelines of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[13][14][15][16][17]
Validation Parameters
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.[17]
Linearity and Range: Construct a calibration curve using at least six non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days. The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (CV%) should be ≤15% (≤20% for the LLOQ).[18]
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma samples to the response in a neat solution.
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked plasma samples to that of post-extraction spiked samples.
Stability: Assess the stability of the analyte in plasma under various conditions:
Freeze-Thaw Stability: After three freeze-thaw cycles.
Short-Term Stability: At room temperature for at least 4 hours.
Long-Term Stability: At -80°C for a specified period.
Post-Preparative Stability: In the autosampler for at least 24 hours.
Caption: Key considerations in LC-MS method development.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of 4'-Methoxy-3-morpholinomethyl benzophenone in human plasma using LC-MS/MS. The detailed methodology, from sample preparation to instrument parameters and validation, offers a robust framework for researchers in the pharmaceutical and drug development fields. By explaining the rationale behind the experimental choices, this guide aims to empower scientists to successfully implement and adapt this method for their specific research needs.
References
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
[16]2. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
PubChem. (n.d.). 4-Methoxy-4'-morpholinomethyl benzophenone. National Center for Biotechnology Information. Retrieved from [Link]
[1]4. ChemSrc. (2024, July 15). 4'-methoxy-3-morpholinomethyl benzophenone. Retrieved from [Link]
[2]5. PubChemLite. (n.d.). 4-methoxy-3-morpholinomethylbenzophenone hydrochloride. Retrieved from [Link]
[3]6. An, J., & Zhang, M. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 28(3), 1235. [Link]
[13]7. Nováková, L., & Vlčková, H. (2009). A review of current trends in sample preparation for drug and metabolite analysis. Analytica Chimica Acta, 656(1-2), 8-35.
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
Application Notes and Protocols for the Solubilization of 4'-Methoxy-3-morpholinomethyl benzophenone in DMSO
Introduction 4'-Methoxy-3-morpholinomethyl benzophenone is a substituted benzophenone derivative with potential applications in pharmaceutical and life science research. Proper solubilization of this compound is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4'-Methoxy-3-morpholinomethyl benzophenone is a substituted benzophenone derivative with potential applications in pharmaceutical and life science research. Proper solubilization of this compound is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of chemical entities, making it a common choice for preparing stock solutions in drug discovery and biological research.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for dissolving 4'-Methoxy-3-morpholinomethyl benzophenone in DMSO. It outlines best practices for preparing high-concentration stock solutions, strategies to mitigate common challenges such as precipitation, and detailed step-by-step protocols to ensure the integrity and utility of the resulting solutions.
Physicochemical Properties of 4'-Methoxy-3-morpholinomethyl benzophenone
A foundational understanding of the compound's properties is essential for developing a robust dissolution protocol.
While specific quantitative data in DMSO is not readily published, its organic structure with polar functional groups (ether, ketone, morpholine) suggests good solubility in polar aprotic solvents like DMSO.[3][4]
N/A
The benzophenone core is largely non-polar, while the methoxy and morpholinomethyl substituents introduce polarity.[5][6] This amphipathic nature suggests that while it may not be readily soluble in water, it should be amenable to dissolution in DMSO.
Core Principles of Dissolution in DMSO
The successful preparation of a DMSO stock solution hinges on several key principles aimed at maximizing solubility and maintaining compound stability.
Causality in Solvent Choice and Handling
DMSO is an excellent solvent for many organic molecules due to its high polarity and aprotic nature.[7] However, it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds and can also promote the degradation of water-labile molecules.[8] Therefore, the use of anhydrous, high-purity DMSO is paramount.
The Challenge of Aqueous Dilution
A primary challenge encountered when working with DMSO stock solutions is the precipitation of the compound upon dilution into aqueous buffers or cell culture media.[9] This phenomenon, often termed "solvent shock," occurs because the compound, while soluble in the organic environment of 100% DMSO, becomes supersaturated and crashes out when the solvent polarity dramatically increases with the addition of water.[9] Methodologies to counteract this are discussed in the protocols below.
Experimental Workflow for Dissolution and Use
Caption: Dilution strategy to minimize compound precipitation.
Safety Precautions
Always handle chemical compounds in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Consult the Safety Data Sheet (SDS) for 4'-Methoxy-3-morpholinomethyl benzophenone and DMSO for specific handling and disposal information.
Conclusion
The successful dissolution of 4'-Methoxy-3-morpholinomethyl benzophenone in DMSO is achievable through careful adherence to established best practices. The use of anhydrous DMSO, proper storage techniques, and a stepwise dilution strategy are critical for maintaining the compound's solubility and stability, thereby ensuring the reliability of experimental outcomes.
References
BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
BenchChem. (2026). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem Technical Support.
ACS Publications. (2024). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals.
Bridges Lab Protocols. (2018).
Selleckchem. (n.d.). Frequently Asked Questions.
Sussex Drug Discovery Centre. (2014).
PubMed. (2009).
MCE. (n.d.). Compound Handling Instructions.
Ziath. (2005).
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?.
Longchang Chemical. (2024). Why is benzophenone insoluble in water? Is benzophenone polar or nonpolar?.
Echemi. (2025).
ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
SciELO. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and.
Miller's Home. (n.d.). Properties of Organic Solvents.
MDPI. (2024). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A.
Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
T.R. Hoye. (2022). Properties of Common Organic Solvents.
Application Notes & Protocols: A Framework for In Vivo Dosing of Novel Benzophenone Analogs in Murine Models
Introduction: The Challenge of Dosing Novel Chemical Entities The translation of promising in vitro data to in vivo animal models is a critical juncture in drug discovery. A frequent and significant hurdle is the develop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Dosing Novel Chemical Entities
The translation of promising in vitro data to in vivo animal models is a critical juncture in drug discovery. A frequent and significant hurdle is the development of a safe and effective dosing strategy, particularly for novel chemical entities (NCEs) with limited aqueous solubility. This document provides a comprehensive framework for establishing such a strategy, using the hypothetical compound 4'-Methoxy-3-morpholinomethyl benzophenone as a case study.
It is critical to note that as of the date of this publication, there is no publicly available in vivo data for 4'-Methoxy-3-morpholinomethyl benzophenone. Therefore, this guide does not present a validated, pre-existing protocol. Instead, it offers a logical, step-by-step methodology for researchers to determine the optimal formulation, administration route, and preliminary pharmacokinetic parameters for this compound, or any similarly poorly soluble NCE, in murine models. The principles outlined herein are grounded in established best practices for animal research and pharmaceutical development.[1][2]
Part 1: Foundational Work - Pre-formulation & Physicochemical Analysis
Rationale: Before any in vivo experiment, a thorough understanding of the compound's physical and chemical properties is non-negotiable. This knowledge directly informs vehicle selection and ensures the stability and consistency of the dosing formulation.
Key Objectives:
Determine the aqueous and organic solvent solubility.
Assess the compound's stability in potential vehicle candidates.
Establish a reliable method for concentration analysis (e.g., HPLC-UV, LC-MS).
Protocol 1: Solubility Assessment
Preparation: Weigh 1-2 mg of 4'-Methoxy-3-morpholinomethyl benzophenone into separate 2 mL glass vials.
Solvent Addition: Add a panel of solvents in incremental volumes (e.g., 100 µL at a time) to each vial. The panel should include:
Equilibration: Vortex each vial for 30 seconds after each solvent addition. If the compound does not dissolve, place the vials on a shaker at room temperature for 24 hours to reach equilibrium. Gentle heating may be attempted if the compound is known to be heat-stable.[3]
Analysis: Centrifuge the vials to pellet any undissolved compound. Analyze the supernatant using a pre-validated analytical method (e.g., LC-MS) to quantify the concentration, thereby determining the solubility in mg/mL.
Part 2: Vehicle Formulation for In Vivo Administration
Rationale: The choice of vehicle is paramount for achieving desired exposure levels and avoiding vehicle-induced toxicity. For poorly soluble compounds, multi-component systems are often necessary. The goal is to create a formulation that is safe, stable, and maintains the drug in solution upon administration.
Table 1: Common Vehicle Formulations for Murine Studies
Route of Administration
Vehicle Composition
Maximum Volume (Mouse)
Key Considerations
Oral (PO)
0.5% (w/v) Carboxymethylcellulose (CMC) in water
10 mL/kg
Suspension. Good for initial screening. Ensure particle size is uniform.
10% Tween® 80 in saline
10 mL/kg
Solution/Micellar solution. Can enhance absorption.
20% Solutol® HS 15 / 80% PEG 600
10 mL/kg
Self-emulsifying drug delivery system (SEDDS) potential. Good for highly lipophilic compounds.[5]
Intraperitoneal (IP)
10% DMSO / 40% PEG 400 / 50% Saline
10 mL/kg
Common co-solvent system. DMSO concentration should be minimized to avoid toxicity.[6]
5% Solutol® HS 15 in saline
10 mL/kg
Surfactant-based vehicle. Generally well-tolerated.
Intravenous (IV)
5% DMSO / 10% Solutol® HS 15 / 85% Saline
5-10 mL/kg
Must be a clear, sterile solution. Risk of precipitation upon injection into bloodstream must be evaluated.[3][7]
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water
5-10 mL/kg
Forms inclusion complexes to solubilize the drug. Potential for renal toxicity at high doses.[3]
Note: All volumes are based on established guidelines and should be justified in the relevant animal use protocol.[7][8][9][10]
Protocol 2: Preparation of a Co-Solvent Formulation (Example for IP/IV)
Weigh Compound: Accurately weigh the required amount of 4'-Methoxy-3-morpholinomethyl benzophenone for the final desired concentration.
Initial Solubilization: Add the primary organic co-solvent (e.g., DMSO) to the compound and vortex until fully dissolved.[3]
Add Secondary Excipients: Sequentially add the other vehicle components (e.g., PEG 400, Solutol® HS 15), vortexing thoroughly between each addition.
Final Dilution: Slowly add the aqueous component (e.g., sterile saline) to the organic mixture, often while vortexing, to prevent precipitation.
Final Check: The final formulation should be a clear, homogenous solution. For IV administration, it must be passed through a 0.22 µm sterile filter.
Stability: Store the formulation as determined by stability studies. Prepare fresh daily unless longer-term stability is confirmed.
Diagram 1: Workflow for Formulation Development
Caption: Decision workflow for developing an in vivo formulation.
Part 3: Protocols for In Vivo Administration in Murine Models
Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[1] Animals should be closely monitored for any signs of pain or distress during and after the procedures.[11]
Protocol 3: Oral Gavage (PO) Administration
Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and prevent movement. The body should be held securely.[12][13]
Measure Tubing: Measure the gavage needle (typically 18-20 gauge for adult mice) from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[9][14]
Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly with no resistance. If resistance is felt, withdraw and reposition.[12][14]
Administration: Once the needle is in place, dispense the formulation slowly and steadily. The maximum recommended volume is typically 10 mL/kg.[9]
Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress.[14][15]
Protocol 4: Intraperitoneal (IP) Injection
Animal Restraint: Scruff the mouse firmly and position it to expose the abdomen, tilting the head slightly downwards to move abdominal organs away from the injection site.[8][16]
Identify Injection Site: The preferred site is the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[8][16]
Injection: Using a 25-27 gauge needle, insert it bevel-up at a 30-40 degree angle into the identified quadrant.[8][10]
Aspiration & Administration: Gently pull back on the plunger (aspirate) to ensure no blood (vessel) or yellow fluid (urine) is drawn. If clear, inject the substance smoothly. The maximum volume is typically 10 mL/kg.[8]
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for signs of pain, bleeding, or distress.[10]
Protocol 5: Intravenous (IV) Tail Vein Injection
Animal Preparation: Warm the mouse for 5-10 minutes using a heating pad or warming chamber to dilate the lateral tail veins.[17][18]
Restraint: Place the mouse in a suitable restraint device that exposes the tail.
Vein Visualization: Gently wipe the tail with an alcohol pad to disinfect and improve visualization of the two lateral tail veins.[7]
Injection: Using a 27-30 gauge needle attached to a syringe with no air bubbles, insert the needle bevel-up into the vein at a shallow angle, almost parallel to the tail.[17][19] Start the injection towards the distal (far) end of the tail to allow for subsequent attempts more proximally if needed.
Administration: Inject the solution slowly. There should be no resistance. If a blister or blanching appears, the needle is not in the vein; it should be removed and re-inserted at a new site.[19] The maximum recommended volume is 5-10 mL/kg.[7]
Withdrawal & Hemostasis: After injection, withdraw the needle and apply gentle pressure with gauze until bleeding stops.[7] Monitor the animal during recovery.
Part 4: Designing a Pilot Pharmacokinetic (PK) Study
Rationale: A pilot PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This data informs the selection of a dose and dosing frequency for subsequent efficacy studies.[20]
Key Parameters to Determine:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the curve (total drug exposure).
t1/2: Half-life of the compound.
Table 2: Sample Design for a Pilot PK Study in Mice
Parameter
Description
Animals
Male C57BL/6 mice, 8-10 weeks old (n=3 per time point or using serial sampling).
Dose & Route
10 mg/kg, administered via PO, IP, and IV routes in separate cohorts to determine bioavailability.
~50-100 µL per time point. Total collection should not exceed 10-15% of total circulating blood volume over the study period.[21]
Analysis Method
LC-MS/MS quantification of 4'-Methoxy-3-morpholinomethyl benzophenone in plasma.
Protocol 6: Serial Blood Sampling (Saphenous Vein)
Restraint: Place the mouse in a restraint tube, allowing one hind leg to be exposed.
Preparation: Shave the fur over the lateral surface of the leg to expose the saphenous vein. Apply a small amount of petroleum jelly over the vein to help the blood bead up.
Puncture: Puncture the vein with a sterile 25-gauge needle.[22]
Collection: Collect the forming blood droplet into a capillary tube or pipette tip.[23] The obtainable volume is typically small to medium.[22]
Hemostasis: After collection, apply gentle pressure with clean gauze to the puncture site until bleeding stops completely.
Animal Welfare: Alternate legs for subsequent sampling points to allow for tissue repair.[22] Rehydration with warmed saline may be necessary after significant blood collection.[21]
Diagram 2: Experimental Workflow for a Pilot In Vivo Study
Caption: Step-by-step workflow for a murine pharmacokinetic study.
Part 5: Animal Welfare, Monitoring, and Humane Endpoints
A commitment to animal welfare is fundamental to ethical and reproducible science.
Daily Monitoring: All animals must be monitored at least once daily. Following a procedure, monitoring should be more frequent for the first several hours.
Clinical Signs of Distress: Be vigilant for signs of toxicity or distress, which may include:
Significant weight loss (policy may define a humane endpoint at 15-20% loss from baseline).[24]
Dehydration, hunched posture, or rough coat.
Lethargy or reduced activity.
Labored breathing.
Irritation, swelling, or necrosis at the injection site.
Humane Endpoints: The experimental protocol must clearly define humane endpoints, which are the criteria used to determine when an animal should be humanely euthanized to prevent pain and suffering.[25] These endpoints should be established before the study begins and approved by the IACUC.
Conclusion
The successful in vivo evaluation of a novel compound like 4'-Methoxy-3-morpholinomethyl benzophenone hinges on a systematic and well-reasoned approach to dosing. By first characterizing the compound's solubility, then carefully selecting and preparing a suitable vehicle, and finally executing precise administration and sampling protocols, researchers can generate reliable pharmacokinetic data. This data is the essential foundation for designing subsequent, well-powered efficacy studies, ultimately accelerating the path of discovery and development while upholding the highest standards of scientific integrity and animal welfare.
References
Institutional Animal Care and Use Committee. Intravenous Tail Vein Injections. Texas Tech University. [Link]
UBC Animal Care Services. Intraperitoneal Injections in Mice. The University of British Columbia. [Link]
Institutional Animal Care and Use Committee. Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. [Link]
University of Iowa Animal Care and Use Committee. Mouse Intraperitoneal (IP) administration. The University of Iowa. [Link]
Neoteryx. 4 Top Methods of Blood Collection in Lab Rodents. Neoteryx Microsampling. [Link]
ELK Biotechnology CO.,Ltd. Common Methods of Blood Collection in the Mouse. ELK Biotechnology. [Link]
University of Notre Dame Animal Care and Use Committee. Rodent Tail Vein Injection. University of Notre Dame.
Institute of Laboratory Animal Science (LTK). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. University of Zurich. [Link]
Al-Adwani, S., et al. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience. [Link]
TransCure bioServices. Blood sampling in mice. TransCure bioServices. [Link]
Institutional Animal Care and Use Committee. Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]
Galvan, E. J., & Brivanlou, A. H. Intraperitoneal Injection of Neonatal Mice. Journal of visualized experiments : JoVE. [Link]
Case Transgenic And Targeting Facility. Gavage. Case Western Reserve University. [Link]
Office of Animal Welfare. Permissible Weight Loss in Research Animals. University of Washington. [Link]
Instech Laboratories. Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]
UNC Research. Mouse Handling & Techniques. The University of North Carolina at Chapel Hill. [Link]
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
Silva, A., et al. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. SciELO. [Link]
Mus, L. M., et al. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS One. [Link]
The National Committee for Research Ethics in Science and Technology (NENT). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]
Case Transgenic And Targeting Facility. Guidelines for Assessing the Health and Condition of Mice. Case Western Reserve University. [Link]
Sjögren, E., et al. Evaluation of preclinical formulations for a poorly water-soluble compound. European journal of pharmaceutical sciences. [Link]
National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US). [Link]
Office of Animal Care and Use. Guidelines for Humane Endpoints in Animal Study Proposals. National Institutes of Health. [Link]
PubChem. 4-methoxy-3-morpholinomethylbenzophenone hydrochloride. National Center for Biotechnology Information. [Link]
Graf, M., et al. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. [Link]
Johnson, W., et al. Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology. [Link]
Lareef, A. M., et al. Benzophenone-3 exposure alters composition of tumor infiltrating immune cells and increases lung seeding of 4T1 breast cancer cells. Advances in cancer biology. [Link]
Sinues, P. M., et al. Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie (International ed. in English). [Link]
Johnson, W., et al. Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
Lu, Y., et al. Drug Metabolism and Pharmacokinetics of 4-Substituted Methoxybenzoyl-aryl-thiazoles. Journal of Medicinal Chemistry. [Link]
Sharma, P., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]
The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. [Link]
Application Note & Protocol: Chromatographic Purification of 4'-Methoxy-3-morpholinomethyl benzophenone from Reaction Mixtures
Abstract This comprehensive guide details the chromatographic purification of 4'-Methoxy-3-morpholinomethyl benzophenone, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this molecule,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide details the chromatographic purification of 4'-Methoxy-3-morpholinomethyl benzophenone, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this molecule, specifically the basic morpholine moiety and the UV-active benzophenone core, present unique challenges and opportunities for purification. This document provides a detailed rationale for method development, step-by-step protocols for flash and high-performance liquid chromatography (HPLC), and troubleshooting strategies to empower researchers, scientists, and drug development professionals in achieving high-purity material from complex reaction mixtures.
Introduction: Understanding the Purification Challenge
4'-Methoxy-3-morpholinomethyl benzophenone is a substituted aromatic ketone with a molecular formula of C₁₉H₂₁NO₃ and a molecular weight of 311.38 g/mol [1][2]. Its synthesis, often through a Mannich reaction involving 4-methoxybenzophenone, formaldehyde, and morpholine, or a related pathway, can result in a crude mixture containing unreacted starting materials, reagents, and various side-products[3]. The primary challenge in the purification of this compound lies in the basicity of the morpholine nitrogen. This functional group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and potential irreversible adsorption of the target compound[4]. This guide provides a systematic approach to overcome these challenges, ensuring efficient and effective purification.
Pre-Purification Considerations: Reaction Work-up
A successful chromatographic purification begins with a proper reaction work-up to remove a significant portion of impurities before loading the crude material onto the column.
Typical Work-up Protocol:
Quenching: The reaction mixture is typically quenched with an aqueous solution to neutralize any remaining reactive reagents.
Extraction: The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.
Washing: The organic layer should be washed sequentially with water and brine to remove water-soluble impurities.
Drying and Concentration: The organic phase is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Chromatographic Method Development: A Tale of Two Phases
The choice between normal-phase and reverse-phase chromatography depends on the polarity of the target compound and the impurities present in the crude mixture.
Normal-Phase Flash Chromatography: Taming the Tailing
Normal-phase chromatography, utilizing a polar stationary phase like silica gel and a non-polar mobile phase, is a common first-pass purification technique for many organic compounds[5]. However, for basic compounds like 4'-Methoxy-3-morpholinomethyl benzophenone, modifications are crucial.
The Causality Behind Tailing: The lone pair of electrons on the morpholine nitrogen acts as a Lewis base, readily interacting with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction retards the elution of the compound and causes the characteristic tailing of the chromatographic peak.
The Solution: Mobile Phase Modification: To mitigate this issue, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, should be added to the mobile phase[3][4]. These modifiers act as competitive bases, saturating the acidic sites on the silica gel and allowing the target compound to elute more symmetrically.
Workflow for Method Development:
Caption: Workflow for Normal-Phase Flash Chromatography Method Development.
Reverse-Phase High-Performance Liquid Chromatography (HPLC): For High Purity
Reverse-phase HPLC, which employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, is an excellent choice for achieving high purity of benzophenone derivatives[6][7]. This technique separates compounds based on their hydrophobicity.
Rationale for Reverse-Phase: 4'-Methoxy-3-morpholinomethyl benzophenone is a moderately non-polar molecule, making it well-suited for retention on a C18 column. The common mobile phases are mixtures of water and an organic solvent like acetonitrile or methanol[8][9].
Mobile Phase Additives for Improved Peak Shape: To ensure good peak shape and reproducibility, especially with basic compounds, the addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is recommended. This protonates the morpholine nitrogen, leading to more consistent interactions with the stationary phase and sharper peaks.
Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
Objective: To achieve baseline separation of 4'-Methoxy-3-morpholinomethyl benzophenone from non-polar and moderately polar impurities.
Materials:
Crude 4'-Methoxy-3-morpholinomethyl benzophenone
Silica gel (60 Å, 40-63 µm)
Hexane (HPLC grade)
Ethyl Acetate (HPLC grade)
Triethylamine (Et₃N)
Glass column for flash chromatography
TLC plates (silica gel 60 F₂₅₄)
Collection tubes
Rotary evaporator
Procedure:
TLC Analysis: Dissolve a small amount of the crude material in dichloromethane. Spot the solution on a TLC plate and develop it in a hexane:ethyl acetate solvent system (e.g., starting with 7:3). Add 0.5-1% Et₃N to the developing solvent. Visualize the spots under UV light (254 nm). Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including Et₃N). Carefully pack the column, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it completely. Carefully load the dried sample onto the top of the packed column.
Elution: Begin elution with the predetermined mobile phase. Maintain a constant flow rate.
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC analysis of the collected fractions.
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4'-Methoxy-3-morpholinomethyl benzophenone.
Objective: To achieve high purity (>98%) of 4'-Methoxy-3-morpholinomethyl benzophenone.
Materials:
Partially purified or crude 4'-Methoxy-3-morpholinomethyl benzophenone
C18 HPLC column (preparative or semi-preparative)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic Acid (or Trifluoroacetic Acid)
HPLC system with a UV detector
Fraction collector
Lyophilizer or rotary evaporator
Procedure:
Method Development (Analytical Scale):
Dissolve a small sample of the material in the mobile phase.
Using an analytical C18 column, inject the sample and run a gradient elution (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes).
Monitor the elution at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
Optimize the gradient to achieve good separation of the target peak from impurities.
Scale-Up to Preparative HPLC:
Equilibrate the preparative C18 column with the initial mobile phase conditions.
Dissolve the sample in a minimal amount of the mobile phase or a compatible solvent.
Inject the sample onto the column.
Run the optimized preparative gradient.
Fraction Collection: Collect fractions corresponding to the main product peak using a fraction collector.
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
Product Isolation: Combine the pure fractions. Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.
Data Summary Table:
Parameter
Recommended Value
Rationale
Stationary Phase
C18
Provides good retention for moderately non-polar compounds[6].
Protonates the basic morpholine moiety for better peak shape.
Detection
UV (e.g., 254 nm)
The benzophenone chromophore allows for sensitive detection[6].
Logical Relationship Diagram:
Caption: A logical workflow for the multi-step purification of the target compound.
Troubleshooting Common Purification Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Peak Tailing in Normal-Phase
Strong interaction of the basic morpholine with acidic silica.
Increase the concentration of triethylamine in the mobile phase (up to 2%). Consider using a different stationary phase like alumina[3].
Poor Resolution
Inappropriate mobile phase polarity.
Optimize the solvent system using TLC. For complex mixtures, consider a gradient elution in flash chromatography.
Low Recovery
Irreversible binding to the column.
Ensure sufficient basic modifier is used in normal-phase. For highly polar impurities, a reverse-phase approach may be more suitable.
Product is an Oil, Not a Solid
Presence of residual solvent or impurities.
Re-purify the material. Ensure thorough drying under high vacuum[3].
Conclusion
The successful chromatographic purification of 4'-Methoxy-3-morpholinomethyl benzophenone from reaction mixtures is readily achievable with a clear understanding of the molecule's chemical properties. By addressing the basicity of the morpholine group through appropriate mobile phase modifications, researchers can effectively utilize both normal-phase and reverse-phase chromatography to obtain high-purity material. The protocols and troubleshooting guide provided herein offer a robust framework for navigating the purification process, ultimately facilitating the advancement of research and development in the pharmaceutical sciences.
References
4'-methoxy-3-morpholinomethyl benzophenone Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (n.d.).
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Overview
4'-Methoxy-3-morpholinomethyl benzophenone (MMBP) is an advanced, monocomponent[1] engineered for high-efficiency free-radical photopolymerization. Traditional benzophenone (BP) systems require high-energy UV light (<370 nm) and the addition of external amine synergists (co-initiators) to generate reactive radicals. MMBP overcomes these limitations through two critical structural modifications:
Methoxy Substitution (4'-position): The electron-donating methoxy group induces a bathochromic shift (red-shift) in the absorption spectrum. This enhances the molar extinction coefficient in the near-UV and visible range, making MMBP highly compatible with energy-efficient[2].
Morpholinomethyl Group (3-position): Morpholine acts as a built-in hydrogen donor. Upon excitation to the triplet state, the benzophenone moiety undergoes[3] from the tethered morpholine ring via an electron/proton transfer mechanism. This generates a highly reactive α-aminoalkyl radical capable of initiating the crosslinking of acrylates and methacrylates.
By tethering the amine directly to the photoinitiator, MMBP significantly reduces the migration (leaching) of toxic small molecules out of the cured polymer network and intrinsically mitigates oxygen inhibition—a common cause of surface tackiness in photopolymerized films.
Physicochemical Properties & Spectral Data
To ensure reproducible experimental conditions, the fundamental properties of MMBP are summarized below.
The efficiency of MMBP lies in its self-contained photoredox cycle. The diagram below illustrates the causality of the radical generation process upon LED irradiation.
Type II photochemical initiation mechanism of MMBP under LED irradiation.
Experimental Protocols
Protocol 1: Synthesis of Biocompatible PEGDA Hydrogels
Objective: Fabricate a crosslinked Polyethylene glycol diacrylate (PEGDA) hydrogel using 395 nm LED light.
Causality Focus: A 395 nm LED source is utilized to avoid the cytotoxicity and DNA damage associated with deep UV-B/UV-C light. MMBP is selected because its built-in morpholine group acts as an oxygen scavenger, preventing the termination of free radicals by dissolved oxygen in the aqueous precursor solution.
Step-by-Step Methodology:
Stock Solution Preparation: Dissolve MMBP in a biocompatible co-solvent (e.g., low-molecular-weight PEG200 or absolute ethanol) to create a 100 mg/mL stock. Reasoning: Benzophenone derivatives possess limited aqueous solubility; a co-solvent ensures homogeneous distribution without phase separation.
Precursor Formulation: Dilute the MMBP stock into Phosphate Buffered Saline (PBS) to a final initiator concentration of 0.5% (w/v). Add PEGDA (Mn ~700 Da) to achieve a 15% (w/v) polymer concentration. Mix thoroughly using a vortex mixer.
Degassing (Critical Step): Sonicate the mixture for 10 minutes, followed by nitrogen (N₂) purging for 5 minutes. Reasoning: While the morpholine group mitigates oxygen inhibition, physically removing dissolved O₂ minimizes the induction period and maximizes the final double-bond conversion rate.
Casting & Irradiation: Pipette the degassed solution into a sterile silicone mold (1 mm depth). Irradiate using a 395 nm LED array at an intensity of 20 mW/cm² for 60 seconds.
Post-Processing: Extract the crosslinked hydrogel and immerse it in fresh PBS for 24 hours (changing the buffer 3 times). This removes any unreacted monomer and residual photoinitiator, ensuring the hydrogel is self-validating for downstream cellular assays.
Protocol 2: Digital Light Processing (DLP) 3D Printing of Acrylate Resins
Objective: Formulate and print a high-resolution structural part using a 405 nm DLP printer.
Causality Focus: 3D printing requires rapid layer-by-layer curing. MMBP's high reactivity under 405 nm light allows for extremely short exposure times. Furthermore, its monocomponent nature (no external amine needed) prevents phase separation in the resin vat over long print cycles.
Step-by-Step Methodology:
Resin Mixing: In an amber glass bottle (to prevent premature ambient curing), combine 70 wt% Aliphatic Urethane Diacrylate (AUD), 28 wt% Isobornyl Acrylate (IBOA, acting as a reactive diluent to reduce viscosity), and 2 wt% MMBP.
Homogenization: Stir the mixture magnetically at 40°C for 2 hours until the photoinitiator powder is completely dissolved. Allow it to cool to room temperature.
Printing Parameters: Load the resin into a 405 nm DLP 3D printer vat. Set the base layer exposure to 30 seconds (to ensure robust build-plate adhesion) and the normal layer exposure (for 50 µm slice thickness) to 4.5 seconds.
Washing & Post-Curing: Remove the printed "green" part and wash it in isopropyl alcohol (IPA) for 5 minutes using an ultrasonic cleaner to dissolve uncured surface resin. Post-cure the part in a 405 nm UV chamber for 10 minutes to achieve maximum crosslinking density and final mechanical strength.
Standardized Experimental Workflow
Standardized experimental workflow for MMBP-mediated photopolymerization.
Comparative Performance Data
To justify the selection of MMBP over legacy photoinitiators, the following table summarizes the comparative performance metrics in standard acrylate crosslinking workflows.
Table 2: Comparative Performance in Acrylate Crosslinking
Photoinitiator System
Co-Initiator Required?
Oxygen Tolerance
Migration Risk
LED Compatibility (>385 nm)
Benzophenone (BP)
Yes (External Amine)
Low
High
Poor
Irgacure 2959
No (Type I)
Moderate
Moderate
Poor
MMBP
No (Built-in Morpholine)
High
Low
Excellent
References
Huang, T.-L., Li, Y.-H., & Chen, Y.-C. (2020). Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems. Journal of Polymer Science, 58(20), 2914-2925.
Zhang, J., Frigoli, M., Dumur, F., & Fouassier, J. P. (2014). Design of Novel Photoinitiators for Radical and Cationic Photopolymerizations under Near UV and Visible LEDs (385, 395, and 405 nm). Macromolecules, 47(8), 2811-2819.
Andrzejewska, E., Zych-Tomkowiak, D., Andrzejewski, M., Hug, G. L., & Marciniak, B. (2006). Heteroaromatic Thiols as Co-initiators for Type II Photoinitiating Systems Based on Camphorquinone and Isopropylthioxanthone. Macromolecules, 39(11), 3777-3785.
Troubleshooting low yield in 4'-Methoxy-3-morpholinomethyl benzophenone synthesis
Welcome to the Technical Support Center for the synthesis of 4'-Methoxy-3-morpholinomethyl benzophenone [1]. This guide is designed for researchers and drug development professionals experiencing low yields or purity iss...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4'-Methoxy-3-morpholinomethyl benzophenone [1]. This guide is designed for researchers and drug development professionals experiencing low yields or purity issues during the preparation of this critical building block.
Rather than relying on a rigid template, this guide is structured around the three mechanistic pillars of the synthesis: Friedel-Crafts Acylation , Wohl-Ziegler Bromination , and N-Alkylation . We will explore the causality behind common experimental failures and provide self-validating protocols to ensure high-yield conversions.
Synthesis Workflow Overview
Three-step synthetic workflow for 4'-Methoxy-3-morpholinomethyl benzophenone.
Phase 1: Friedel-Crafts Acylation (Core Assembly)
Objective: Synthesize 4'-Methoxy-3-methylbenzophenone via the acylation of anisole with m-toluoyl chloride.
Mechanistic Insight & Causality:
Anisole contains a strongly electron-donating methoxy group, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions[2]. While the para position is sterically favored, improper temperature control or solvent selection can lead to significant ortho-substitution, dragging down the yield of the desired 4'-isomer[2][3]. Furthermore, the Lewis acid catalyst (
AlCl3
) is highly sensitive to moisture; trace water will irreversibly hydrolyze the catalyst, halting the generation of the active acylium ion[3].
Validated Protocol: Regiocontrolled Acylation
Preparation: Flame-dry a 3-neck round-bottom flask under argon. Add anhydrous
AlCl3
(1.2 eq) and suspend in anhydrous dichloromethane (DCM).
Electrophile Generation: Cool the suspension to 0 °C. Add m-toluoyl chloride (1.0 eq) dropwise. Stir for 15 minutes to allow the acylium ion complex to form.
Substrate Addition: Add a solution of anisole (1.0 eq) in DCM dropwise over 30 minutes, strictly maintaining the internal temperature at 0 °C to suppress ortho-attack[3].
Propagation: Allow the mixture to slowly warm to room temperature and stir for 2–4 hours.
Quenching: Carefully pour the reaction into a vigorously stirred mixture of crushed ice and concentrated HCl to decompose the aluminum complex[3]. Extract with DCM, wash with saturated
NaHCO3
, dry over
Na2SO4
, and concentrate.
Troubleshooting FAQ
Q: My reaction stalled at 50% conversion. What happened?A: You likely experienced catalyst deactivation. The product (a benzophenone derivative) contains a basic carbonyl oxygen that tightly coordinates with
AlCl3
, effectively removing it from the catalytic cycle[3]. Ensure you are using at least 1.1 to 1.2 equivalents of
AlCl3
relative to the acid chloride to account for this sequestration.
Objective: Convert the benzylic methyl group to a bromomethyl group using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN).
Mechanistic Insight & Causality:
The Wohl-Ziegler reaction relies on a delicate radical chain mechanism[4][5]. The primary cause of low yield in this specific molecule is chemoselectivity failure . The starting material contains an electron-rich anisole ring. If the reaction shifts from a homolytic (radical) pathway to a heterolytic (ionic) pathway, electrophilic aromatic substitution (EAS) will occur on the anisole ring instead of the benzylic carbon[5][6].
Competing radical and ionic pathways during the Wohl-Ziegler bromination step.
Validated Protocol: Radical-Selective Bromination
Setup: Dissolve 4'-Methoxy-3-methylbenzophenone (1.0 eq) in anhydrous, degassed trifluorotoluene (
PhCF3
) or carbon tetrachloride (
CCl4
)[4].
Initiation: Add recrystallized NBS (1.05 eq) and AIBN (0.05 eq)[5][6].
Reaction: Heat to reflux under continuous irradiation with a visible/UV light source for 4–6 hours[6].
Workup: Cool the mixture to 0 °C to precipitate succinimide. Filter the solid, wash with cold solvent, and concentrate the filtrate. Use the crude product immediately to prevent hydrolysis.
Troubleshooting FAQ
Q: I am seeing significant ring-brominated byproducts. How do I prevent this?A: Ring bromination is driven by the ionic pathway, which is catalyzed by trace moisture, polar solvents, or acidic impurities in the NBS[5][6]. To fix this:
Recrystallize your NBS from boiling water to remove trace
HBr
or
Br2
.
Strictly avoid polar solvents (like DMF or un-dried MeCN).
Ensure the reaction is thoroughly degassed and irradiated to force the radical initiation over the ionic background reaction.
Q: My NMR shows a dibrominated benzylic species. Why?A: Over-oxidation to the dibromomethyl species occurs if excess NBS is used or if the reaction is left refluxing too long[5]. Strictly limit NBS to 1.05 equivalents and monitor closely via TLC or GC-MS.
Phase 3: N-Alkylation (Morpholine Substitution)
Objective: Displace the benzylic bromide with morpholine to yield the final product.
Mechanistic Insight & Causality:
This is a classic
SN2
nucleophilic substitution. Morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon[7]. The primary cause of yield loss here is the competitive hydrolysis of the highly reactive benzyl bromide intermediate to a benzyl alcohol if water is present. Additionally, the reaction generates hydrobromic acid (
HBr
), which will protonate unreacted morpholine, rendering it non-nucleophilic[7]. An inorganic base like
K2CO3
is required to scavenge the acid[7][8].
Validated Protocol: Anhydrous Amination
Preparation: To a dry round-bottom flask, add morpholine (1.2 eq), anhydrous
K2CO3
(2.0 eq), and anhydrous acetonitrile (MeCN)[7][8]. Stir for 10 minutes.
Addition: Add the crude 3-(bromomethyl)-4'-methoxybenzophenone (1.0 eq) dissolved in a minimum amount of MeCN dropwise to the suspension[7].
Reaction: Attach a reflux condenser and heat to 80 °C for 4–6 hours. Monitor via TLC until the benzyl bromide is consumed[7].
Workup: Cool to room temperature, filter off the inorganic salts (
KBr
and unreacted
K2CO3
), and concentrate the filtrate under reduced pressure[7]. Purify via silica gel chromatography or crystallization as the hydrochloride salt[1].
Troubleshooting FAQ
Q: The conversion is very slow, taking over 12 hours. Can I speed it up?A: Yes. The addition of a catalytic amount of Sodium Iodide (
NaI
) or Potassium Iodide (
KI
) (0.1 eq) will accelerate the reaction via an in situ Finkelstein reaction. The iodide displaces the bromide to form a highly reactive benzyl iodide intermediate, which is then rapidly attacked by morpholine.
Q: Can I use organic bases like Triethylamine instead of Potassium Carbonate?A: While possible,
K2CO3
is vastly superior for this specific transformation. Soluble organic bases can sometimes participate in competing side reactions or complicate the purification process. The heterogenous nature of
K2CO3
in MeCN ensures easy removal via simple filtration post-reaction[8].
Quantitative Data Summary
The following table summarizes the optimized parameters and expected yields for the three-step synthesis based on validated chemical principles:
Synthesis Step
Key Reagents
Optimal Solvent
Temp / Time
Primary Side-Reaction
Expected Yield
1. Acylation
AlCl3
, m-Toluoyl Cl
Anhydrous DCM
0 °C to RT, 3h
Ortho-acylation
80 - 88%
2. Bromination
NBS, AIBN, Light
PhCF3
or
CCl4
Reflux, 5h
Ring EAS bromination
75 - 85%
3. Amination
Morpholine,
K2CO3
Anhydrous MeCN
80 °C, 4-6h
Hydrolysis to alcohol
85 - 92%
References
PubChemLite: 4-methoxy-3-morpholinomethylbenzophenone hydrochloride
Source: Université du Luxembourg
URL:[Link]
Technical Support Center: Overcoming Poor Aqueous Solubility of 4'-Methoxy-3-morpholinomethyl benzophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate 4'-Methoxy-3-morpholinomethyl benzophenone (CAS: 898765-09-8).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate 4'-Methoxy-3-morpholinomethyl benzophenone (CAS: 898765-09-8). This guide is designed to move beyond generic advice, providing you with the physicochemical causality behind your formulation failures and delivering self-validating, field-proven protocols to keep your assays robust and reproducible.
The Causality of Insolubility: Physicochemical Profiling
To solve a solubility issue, we must first understand the molecule's architecture. 4'-Methoxy-3-morpholinomethyl benzophenone is characterized by two conflicting structural domains:
The Lipophilic Core : The benzophenone scaffold and the 4'-methoxy group drive a high partition coefficient (LogP), making the molecule inherently hydrophobic and prone to rapid crystallization in aqueous environments.
The Ionizable Morpholine Ring : The morpholine nitrogen acts as a weak base. According to authoritative chemical databases, the conjugate acid of[1].
The Mechanistic Takeaway : At an acidic pH (e.g., pH 4.0), the morpholine nitrogen is fully protonated, creating a highly soluble cationic species. However, at physiological pH (7.4)—the standard for cell culture and systemic in vivo dosing—the molecule exists predominantly as an uncharged free base, leading to a dramatic collapse in aqueous solubility and subsequent precipitation.
Troubleshooting & FAQs
Q1: I dissolved the compound in 100% DMSO, but it crashes out immediately when added to my cell culture media (pH 7.4). How do I prevent this?
A: You are experiencing a classic "solvent-shift" precipitation. When the DMSO stock is introduced to the aqueous media, the DMSO rapidly diffuses away into the bulk water. Because the compound is an uncharged free base at pH 7.4, it loses its solvation shell faster than it can form stable interactions with water, causing it to crash out.
The Fix: You must shield the lipophilic benzophenone core from the bulk water before dilution. We highly recommend pre-complexing the drug with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms a stable inclusion complex by encapsulating the hydrophobic core within its cavity while presenting a hydrophilic exterior to the aqueous media,[2][3].
Q2: My in vitro IC50 values are highly inconsistent between replicates. Could this be a solubility issue?
A: Yes. This is often caused by kinetic vs. thermodynamic solubility discrepancies. Your compound might temporarily stay in a supersaturated state (kinetic solubility) when first diluted, but over a 48-72 hour assay incubation, it slowly forms micro-crystals (thermodynamic solubility). As the drug precipitates, the effective concentration drops, leading to artificially high and variable IC50 values. Implementing the HP-β-CD protocol (detailed below) will stabilize the thermodynamic solubility.
Q3: I need to dose this compound orally (PO) in mice. What is the best formulation strategy to ensure systemic bioavailability?
A: Dosing the free base as a suspension in standard methylcellulose will result in poor dissolution in the gastrointestinal tract. Instead, exploit the morpholine ring's basicity by forming an in situ Hydrochloride (HCl) salt . By lowering the formulation pH to ~5.5, you protonate the morpholine nitrogen, exponentially increasing the dissolution rate in the gastric fluid and improving subsequent absorption.
The following table summarizes the expected solubility gains based on the chosen formulation strategy, allowing you to select the optimal approach for your specific workflow.
Formulation Strategy
Mechanism of Solubilization
Target Application
Estimated Solubility Gain
100% DMSO Stock
Disruption of crystal lattice via organic solvent
Long-term stock storage
>1000x (Baseline)
20% HP-β-CD in PBS
Hydrophobic cavity inclusion complexation
In vitro cell/biochemical assays
50x - 100x
In situ HCl Salt (pH 5.5)
Ionization of the morpholine nitrogen
In vivo (PO / IP dosing)
200x - 500x
PEG400 / Tween-80 / Saline
Micellar encapsulation & co-solvency
In vivo (IV dosing)
100x - 300x
Experimental Protocols
Protocol A: HP-β-CD Complexation for In Vitro Assays
This protocol creates a stable inclusion complex, preventing solvent-shift precipitation in pH 7.4 media.
Prepare the Carrier : Dissolve HP-β-CD in standard PBS (pH 7.4) to a final concentration of 20% (w/v). Sterile filter through a 0.22 µm PES membrane.
Prepare the Drug Stock : Dissolve 4'-Methoxy-3-morpholinomethyl benzophenone in 100% molecular-biology grade DMSO to create a 10 mM stock.
Complexation : Place 900 µL of the 20% HP-β-CD solution on a vortex mixer at medium speed. Dropwise, add 100 µL of the 10 mM DMSO drug stock into the vortexing solution.
Self-Validation Check : Inspect the solution against a dark background. The solution must remain optically clear. If turbidity or opalescence is observed, the cyclodextrin cavity is saturated; you must either decrease the drug concentration or increase the HP-β-CD percentage.
Final Dilution : Dilute this intermediate complex directly into your cell culture media to reach your final assay concentration (ensure final DMSO concentration remains ≤0.1%).
Protocol B: In Situ Hydrochloride Salt Formation for In Vivo Dosing
This protocol utilizes pH adjustment to protonate the morpholine ring, maximizing bioavailability for oral or intraperitoneal administration.
Suspension : Weigh the required amount of 4'-Methoxy-3-morpholinomethyl benzophenone free base and suspend it in sterile Water for Injection (WFI).
Acidification : Add 1.05 molar equivalents of 0.1 M HCl to the suspension.
Dissolution : Sonicate the mixture in a water bath at room temperature for 10-15 minutes.
Self-Validation Check : The transition from a cloudy, opaque suspension to a completely transparent solution confirms that 100% of the free base has been protonated into the highly soluble cationic salt form.
Back-Titration : Carefully back-titrate the solution using 0.1 M NaOH to a final pH of 5.5. Critical Warning: Do not exceed pH 6.0, as approaching the pKa (8.36) will cause the free base to rapidly precipitate out of solution.
Formulation Decision Workflow
Use the following logical workflow to determine the correct formulation path for your specific experimental needs.
Decision tree for formulating 4'-Methoxy-3-morpholinomethyl benzophenone based on assay type.
References
National Center for Biotechnology Information (NIH) . "Morpholine | C4H9NO | CID 8083 - PubChem". PubChem Database. Available at:[Link]
MDPI - Pharmaceutics . "Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD)". MDPI Open Access Journals. Available at: [Link]
MDPI - International Journal of Molecular Sciences . "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". MDPI Open Access Journals. Available at: [Link]
Optimizing HPLC retention time for 4'-Methoxy-3-morpholinomethyl benzophenone
Technical Support Center: 4'-Methoxy-3-morpholinomethyl benzophenone Welcome to the technical support center for the HPLC analysis of 4'-Methoxy-3-morpholinomethyl benzophenone. This guide is designed for researchers, sc...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 4'-Methoxy-3-morpholinomethyl benzophenone
Welcome to the technical support center for the HPLC analysis of 4'-Methoxy-3-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing retention time and resolving common chromatographic challenges. Here, we move beyond simple protocols to explain the scientific reasoning behind each step, ensuring you can build robust and reliable HPLC methods.
Section 1: Understanding Your Analyte
Successful method development begins with a thorough understanding of the analyte's physicochemical properties. 4'-Methoxy-3-morpholinomethyl benzophenone is a basic compound, and its behavior on a reversed-phase HPLC column is governed by its key structural features.
Morpholino Group: This is a basic functional group. The nitrogen atom in the morpholine ring readily accepts a proton. The pKa of morpholine's conjugate acid is approximately 8.3-8.5.[1][2][3] This means that at a mobile phase pH below ~8.4, the molecule will be protonated (carry a positive charge), and at a pH above ~8.4, it will be in its neutral, free-base form. This ionization state is the single most critical factor influencing its retention and peak shape in reversed-phase HPLC.[4]
Benzophenone Core & Methoxy Group: These parts of the molecule are hydrophobic (non-polar). This hydrophobicity is the primary driver for retention on a non-polar stationary phase like C18. The predicted octanol-water partition coefficient (XlogP) for a similar structure is around 2.7, indicating moderate hydrophobicity.[5]
Indicates moderate hydrophobicity, suggesting good retention on C18 columns with a suitable organic/aqueous mobile phase mix.
Analyte Type
Basic Compound
Prone to peak tailing due to interaction with silica silanols. Requires careful pH control.[7][8][9]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of 4'-Methoxy-3-morpholinomethyl benzophenone.
Q1: Why is my peak showing significant tailing?
A: Peak tailing is the most common problem for basic compounds like this one.[8][9] It's primarily caused by "secondary interactions" between the positively charged (protonated) morpholino group and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][9][10] This interaction provides a second, undesirable retention mechanism that leads to a smeared or "tailing" peak.
Quick Fixes:
Lower the Mobile Phase pH: Adjust the pH to 3 or below. At low pH, the residual silanol groups on the column are protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions.[7][9]
Use a Modern, End-Capped Column: Employ a high-purity silica column that is "end-capped." End-capping uses a small reagent to chemically bond to and cover many of the residual silanol groups, effectively shielding them from your analyte.[7][10]
Q2: My retention time is drifting between injections. What's the cause?
A: Retention time instability is a sign that your system conditions are not equilibrated or are changing during the analytical run.[11]
Common Causes & Solutions:
Inadequate Column Equilibration: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection. If you are running a gradient, allow sufficient re-equilibration time at the end of each run.
Mobile Phase pH Instability: If you are operating near the analyte's pKa (~8.4), even tiny changes in mobile phase pH will cause large shifts in retention time.[4][12] Operate at a pH at least 2 units away from the pKa (e.g., pH < 6.4 or pH > 10.4). For silica columns, a low pH is strongly recommended.[13]
Temperature Fluctuations: The column temperature directly affects retention. A 1°C change can alter retention time by 1-2%.[11] Always use a thermostatically controlled column compartment.
Mobile Phase Composition Change: Volatile organic solvents can evaporate over time, changing the mobile phase ratio and affecting retention. Prepare fresh mobile phase daily and keep solvent bottles capped.[11][14]
Q3: I have very little retention, and my peak is eluting near the void volume. How do I fix this?
A: This indicates your analyte is too soluble in the mobile phase and has insufficient interaction with the stationary phase.
Solutions:
Decrease the Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in your mobile phase. This will make the mobile phase more polar (weaker), forcing your hydrophobic analyte to interact more strongly with the stationary phase, thereby increasing retention time.
Check Mobile Phase pH: At low pH (e.g., pH 3), the molecule is protonated and thus more polar. As you increase the pH towards its pKa, it becomes more neutral and hydrophobic, which generally increases retention in reversed-phase HPLC.[4] However, for basic compounds, operating at low pH is often necessary for good peak shape, so adjusting the organic content is the preferred first step.
Guide 1: Systematic Mobile Phase pH Optimization for Peak Shape
The goal is to find a pH that provides a sharp, symmetrical peak by controlling the ionization of both the analyte and the column's stationary phase.
Protocol: pH Scouting
Prepare Buffers: Prepare three different mobile phase "A" solutions using HPLC-grade reagents.[15] A 20-25 mM buffer concentration is generally sufficient.[16]
Low pH (Recommended Start): 0.1% Formic Acid in water (approx. pH 2.8) or 20 mM Potassium Phosphate adjusted to pH 3.0. This is the best starting point to minimize silanol interactions.[8][9][13]
Mid pH: 20 mM Ammonium Acetate in water (approx. pH 6.8).
High pH (Use with caution): 20 mM Ammonium Bicarbonate in water (approx. pH 9), ONLY if using a pH-stable column (e.g., hybrid or polymer-based). Standard silica columns will degrade rapidly above pH 8.
Set Initial Conditions:
Column: A modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
Mobile Phase B: Acetonitrile.
Gradient: 10% to 90% Acetonitrile over 15 minutes.
Flow Rate: 1.0 mL/min.
Temperature: 30 °C.
Execute and Evaluate: Inject the sample using each of the three mobile phase A buffers. Thoroughly flush and re-equilibrate the system between each pH change.
Analyze Results: Compare the chromatograms. You will likely observe that the low pH condition provides the sharpest, most symmetrical peak (lowest tailing factor). The mid-range pH may show significant tailing as silanols are ionized but the analyte is still fully protonated.
Guide 2: Optimizing Retention Time with Organic Solvent & Gradient
Once a suitable pH for good peak shape is established (e.g., pH 3.0), the next step is to adjust the retention time.
Protocol: Gradient Optimization
Perform a Scouting Gradient: Using the optimal buffer from Guide 1 (e.g., pH 3.0 phosphate buffer), run a fast, broad "scouting" gradient from 5% to 95% acetonitrile over 10 minutes.
Determine Elution Percentage: Note the percentage of acetonitrile (%B) at which your analyte elutes. Let's assume it elutes at 8 minutes, which corresponds to 77% B in this linear gradient.
Calculate the Isocratic Equivalent: A good starting point for an isocratic method is to use an organic percentage slightly lower than the elution percentage from the scouting run. A good rule of thumb is to subtract 10-15%.
Example: 77% - 15% = 62%. Your starting isocratic condition would be 62% Acetonitrile / 38% pH 3.0 Buffer.
Refine the Gradient (for complex samples): If an isocratic method doesn't provide enough resolution from other impurities, design a shallower gradient around the elution point.
Example: If the peak eluted at 77% B, a new gradient could be 50% B to 85% B over 10 minutes. This shallower slope will increase the separation between closely eluting peaks.
Section 4: Systematic Workflow & Visualization
A logical workflow is key to efficient method development. The following diagram outlines the decision-making process for optimizing the HPLC analysis of 4'-Methoxy-3-morpholinomethyl benzophenone.
Caption: Systematic workflow for HPLC method development.
The following diagram illustrates the troubleshooting logic for unstable retention times, a frequent issue in HPLC.
Caption: Troubleshooting logic for unstable HPLC retention times.
References
National Center for Biotechnology Information (2022). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
McMaster, M.C. Reversed-phase HPLC Buffers. Retrieved from [Link]
Timberline Instruments (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]
Maxi Scientific (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]
Farmatel (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. Retrieved from [Link]
ResearchGate (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
LCGC International (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
Agilent Technologies (2023). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
The Merck Index Online (n.d.). Morpholine. Retrieved from [Link]
Phenomenex (2025). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]
Phenomenex (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
Rakić, T., et al. (2008). Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC. Analytical Chemistry, 80(20), 7673-7681. Retrieved from [Link]
Technical Support Center: Preventing Degradation of 4'-Methoxy-3-morpholinomethyl benzophenone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data due to the silent, progressive degradation of their small-molecule libraries.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of experimental data due to the silent, progressive degradation of their small-molecule libraries. 4'-Methoxy-3-morpholinomethyl benzophenone is a classic example of a "bifunctional liability"—a molecule whose distinct structural domains interact synergistically to accelerate its own breakdown if stored improperly.
This guide is designed to move beyond basic storage instructions. By understanding the fundamental causality of this compound’s degradation, you can implement self-validating protocols to ensure absolute structural integrity throughout your drug development workflows.
Core Causality: Understanding the Degradation Mechanisms
To effectively stabilize 4'-Methoxy-3-morpholinomethyl benzophenone, we must first deconstruct its structural vulnerabilities. The molecule contains three key domains, two of which dictate its shelf-life:
The Benzophenone Core (Photolytic Liability): Benzophenone derivatives are notorious for their photoreactivity. Upon exposure to ambient UV/Vis light, the benzophenone core absorbs photons and transitions to a highly reactive triplet excited state (3BP*). This state acts as a potent photosensitizer, transferring energy to dissolved ambient oxygen to generate reactive oxygen species (ROS) such as singlet oxygen (
1O2
) and superoxide radicals .
The Morpholine Ring (Oxidative Liability): The secondary/tertiary amine nitrogen within the morpholine ring is highly electron-rich and susceptible to oxidation. The ROS generated by the photolyzed benzophenone moiety (or simply ambient oxygen over time) will attack this nitrogen. This cascade leads to N-oxide formation and eventual oxidative ring-cleavage.
The Methoxy Group: While relatively stable, extreme acidic or oxidative stress can induce O-demethylation, though this is kinetically slower than the morpholine degradation.
The Causality Loop: Light exposure does not just degrade the benzophenone core; it actively generates the ROS that destroys the morpholine ring. Therefore, preventing photolysis is the absolute prerequisite for preventing oxidation.
Visualization of Degradation & Prevention Logic
Logical workflow mapping degradation pathways to targeted preventive storage strategies.
Troubleshooting Guides & FAQs
Q: My compound powder turned from white to a yellowish tint after 3 months of storage. What happened?A: Yellowing is a classic macroscopic indicator of morpholine ring oxidation and benzophenone photolysis. If the compound was stored in clear glass or exposed to ambient laboratory light, the benzophenone core acted as a photosensitizer, generating ROS that oxidized the morpholine ring.
Solution: Always store the solid powder in amber glass vials to block UV/Vis photon absorption.
Q: I see a new, highly polar peak in my HPLC chromatogram (eluting earlier than the parent peak). What is it?A: This early-eluting peak is almost certainly the morpholine N-oxide derivative or a ring-opened byproduct. Oxidation adds highly polar oxygen atoms to the molecule, significantly reducing its retention time on a standard C18 reverse-phase column.
Q: Can I store this compound as a master stock solution in DMSO or Methanol at -20°C to save time?A: This is highly discouraged for long-term storage (anything >2 weeks). DMSO is inherently hygroscopic and can act as a mild oxidant over time, accelerating morpholine degradation. Methanol can participate in photochemical reactions with the benzophenone core if exposed to light.
Solution: Store the compound strictly as a dry powder under an inert atmosphere. Prepare working solutions fresh on the day of your experiment.
Q: How do I rescue a partially degraded batch?A: If degradation is minor (<5% by HPLC), you can attempt a preparative HPLC purification or a quick silica gel plug (using a Dichloromethane/Methanol gradient) to strip away the polar N-oxides and photoproducts. However, for critical in vitro or in vivo biological assays, discarding the compromised material and utilizing a fresh, properly stored batch is the only scientifically rigorous choice.
To ensure a self-validating system, researchers must implement strict aliquoting and monitoring protocols.
Protocol A: Aliquoting and Inert Long-Term Storage
Equilibration: Remove the bulk compound from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial in ambient air causes immediate condensation, introducing hydrolytic stress.
Aliquoting: Weigh the compound into single-use, amber glass HPLC vials (e.g., 2 mL vials with PTFE-lined caps). Avoid using plastic microcentrifuge tubes, as plasticizers can leach and oxygen permeability is high.
Inert Gas Purging: Insert a clean needle attached to a high-purity Argon or Nitrogen line into the vial. Gently purge the headspace for 10–15 seconds to completely displace ambient oxygen.
Sealing: Cap the vial tightly immediately after purging. Wrap the cap junction with Parafilm to create a secondary moisture barrier.
Storage: Place the aliquots in a secondary light-proof box containing a fresh desiccant pouch. Store at -20°C (or -80°C for multi-year storage).
Protocol B: Stability-Indicating HPLC Assay
Run this assay monthly to validate the integrity of your stored aliquots.
Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of HPLC-grade Acetonitrile (ACN). Prepare a parallel sample using a freshly purchased/purified reference standard.
Chromatography Setup: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade ACN.
Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Detection: Set the UV detector to 254 nm (optimal for the benzophenone conjugated system).
Analysis: Compare the chromatogram against the reference standard. Monitor specifically for early-eluting peaks (indicating oxidation) and late-eluting broad peaks (indicating dimerization or complex photoproducts).
Quantitative Stability Metrics
The following table summarizes the expected degradation rates of 4'-Methoxy-3-morpholinomethyl benzophenone under various storage conditions, demonstrating the critical need for combined light, oxygen, and temperature control.
Storage Condition
Light Exposure
Atmosphere
1-Month Purity (%)
6-Month Purity (%)
Primary Degradant Identified
Room Temp (25°C)
Ambient Lab Light
Ambient Air
88.5
62.1
Morpholine N-oxide / Cleavage
Room Temp (25°C)
Dark (Amber Vial)
Ambient Air
96.2
81.4
Morpholine N-oxide
-20°C
Dark (Amber Vial)
Ambient Air
98.9
94.5
Trace N-oxide
-20°C
Dark (Amber Vial)
Argon Purge
>99.5
>99.0
None detected (Stable)
References
Title: Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment
Source: Chemosphere / PubMed
URL: [Link]
Title: Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water
Source: Photochem (MDPI)
URL: [Link]
Troubleshooting
Technical Support Center: Morpholine Impurity Removal from 4'-Methoxy-3-morpholinomethyl benzophenone
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 4'-Methoxy-3-morpholinomethyl benzophenone.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 4'-Methoxy-3-morpholinomethyl benzophenone.
The Chemical Context
4'-Methoxy-3-morpholinomethyl benzophenone is a critical Mannich base intermediate. During its synthesis—typically via the condensation of a benzophenone derivative, formaldehyde, and morpholine—unreacted morpholine often persists as a stubborn impurity[1]. Removing residual morpholine is not just a matter of chemical purity; it is a critical safety and regulatory requirement. Residual morpholine is highly susceptible to nitrosation, leading to the formation of N-nitrosomorpholine (NMOR), a potent mutagen and carcinogen[2]. Because both the product (a tertiary amine) and the impurity (a secondary amine) share basic properties, standard aqueous washing is often insufficient. This guide provides field-proven, self-validating protocols to achieve >99.5% purity.
Diagnostic Purification Workflow
Use the following decision matrix to determine the most efficient purification route based on the initial concentration of the morpholine impurity in your crude batch.
Caption: Decision matrix for selecting morpholine impurity removal workflows based on initial concentration.
Causality & Logic: Morpholine is a secondary amine, whereas 4'-Methoxy-3-morpholinomethyl benzophenone is a tertiary amine. Polymer-supported isocyanate resins act as electrophilic scavengers that covalently bind to the nucleophilic secondary amine (morpholine) to form a stable urea linkage. The tertiary amine product lacks an N-H bond and remains unreacted in solution. This self-validating system ensures zero product loss to side reactions.
Step-by-Step:
Dissolve the crude benzophenone product in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL/g).
Add 3 to 5 molar equivalents of polymer-supported isocyanate resin (loading ~1.5 mmol/g) relative to the estimated morpholine impurity.
Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours.
Filter the mixture through a medium-porosity fritted glass funnel to remove the morpholine-bound resin. Wash the resin cake twice with 5 mL of DCM.
Concentrate the combined filtrate under reduced pressure to yield the purified tertiary amine product.
Protocol B: pH-Controlled Liquid-Liquid Extraction (LLE) & Salting Out
Causality & Logic: Morpholine is highly water-soluble, but its extraction from non-polar organic solvents can be inefficient due to partition coefficient equilibrium[3]. By adding a significant amount of sodium chloride (NaCl), you increase the ionic strength of the aqueous phase. This "salting out" effect decreases the solubility of the organic product in water, driving it entirely into the organic layer[3]. Concurrently, maintaining a mildly acidic pH ensures morpholine (pKa ~8.36) is protonated and retained in the aqueous phase.
Step-by-Step:
Dissolve the crude mixture in ethyl acetate (EtOAc).
Wash the organic layer with a mildly acidic phosphate buffer (pH ~6.5).
Add saturated NaCl (brine) directly to the separatory funnel to increase the ionic strength of the aqueous layer[3].
Gently swirl or rock the funnel to prevent emulsion formation[3].
Separate the phases. Extract the aqueous layer once more with fresh EtOAc.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Protocol C: Hydrochloride Salt Recrystallization
Causality & Logic: Converting the Mannich base to its hydrochloride salt alters its solubility profile. The product's HCl salt can be selectively precipitated from non-polar solvents, while the smaller morpholine hydrochloride remains highly soluble in the mother liquor or specific washing solvents[4].
Step-by-Step:
Dissolve the crude 4'-Methoxy-3-morpholinomethyl benzophenone in a minimal volume of diethyl ether or ethyl acetate[3].
Slowly add a standardized solution of HCl in diethyl ether dropwise under continuous stirring until precipitation is complete[3].
Filter the resulting precipitate via vacuum filtration.
Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product[3].
(Optional) If colored impurities persist, dissolve the salt in hot solvent, add a small amount of activated charcoal, filter hot, and allow to cool slowly[3].
Quantitative Data Comparison
Summarizing the performance metrics of the outlined purification strategies:
Purification Method
Optimal Impurity Range
Expected Yield Recovery
Final Purity
Scalability
Relative Cost
Isocyanate Resin Scavenging
< 5% Morpholine
92 - 98%
> 99.5%
Moderate (Lab/Pilot)
High (Resin cost)
pH-Controlled LLE + Salting Out
> 5% Morpholine
85 - 90%
~ 95.0%
High (Industrial)
Low
HCl Salt Recrystallization
Any
75 - 85%
> 99.0%
High (Industrial)
Low
Tetralactam Solid Adsorption
Trace (< 2%)
95 - 99%
> 99.5%
Low (Specialty)
Very High
Troubleshooting Guides & FAQs
Q1: My product is "oiling out" instead of forming crystals during the HCl salt recrystallization. How do I fix this?A: Oiling out typically occurs when the melting point of the target compound is lower than the boiling point of the chosen crystallization solvent, or when the initial material contains a high burden of impurities[3].
Resolution: Switch to a lower-boiling point solvent system (e.g., swapping ethyl acetate for diethyl ether). Dilute the solution further and cool it very slowly. If available, introduce a seed crystal of the pure compound to bypass the oiling phase and directly induce nucleation[3].
Q2: The LLE phases are not separating cleanly, and a thick emulsion has formed at the interface. What is the cause?A: Emulsions form when trace impurities act as surfactants, stabilizing droplets of one phase within the other.
Resolution: Do not shake the separatory funnel vigorously; instead, use a gentle rocking motion. To break an existing emulsion, add brine (saturated NaCl solution) to the funnel. This drastically increases the ionic strength of the aqueous layer, forcing the organic and aqueous phases to separate cleanly[3].
Q3: How can I prevent the formation of N-nitrosomorpholine (NMOR) during sample preparation and analysis?A: Morpholine is highly susceptible to nitrosation, especially under heat or in the presence of trace nitrites.
Resolution: You must add specific inhibitors to your sample extraction solutions. A combination of L-ascorbic acid (for the aqueous phase) and d,l-alpha-tocopherol (for the lipid phase) is highly effective at preventing artifactual NMOR formation during analytical workflows[2].
Q4: Are there advanced, non-destructive methods for removing trace morpholine without using reactive resins?A: Yes. Recent advancements in supramolecular chemistry have introduced tetralactam solids as highly selective adsorbents. These intrinsically porous materials utilize specific N-H⋯O and N-H⋯N hydrogen bonding interactions to selectively trap trace morpholine impurities over bulkier N-substituted morpholine derivatives, improving purity from 98% to over 99.5% without chemical alteration[5].
References
Title: Selective Adsorption of Trace Morpholine Impurities over N-Ethyl Morpholine by Tetralactam Solids
Source: ResearchGate
URL: [Link]
Title: OPINION on benzophenone - 4 (CAS No. 4065-45-6, EC No. 223-772-2)
Source: European Commission
URL: [Link]
Technical Support Center: Enhancing the Photoinitiation Rate of 4'-Methoxy-3-morpholinomethyl benzophenone
Welcome to the technical support center for 4'-Methoxy-3-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4'-Methoxy-3-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to optimize its use as a photoinitiator. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective application in your work.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about 4'-Methoxy-3-morpholinomethyl benzophenone:
Q1: What is 4'-Methoxy-3-morpholinomethyl benzophenone and what is its primary application?
A1: 4'-Methoxy-3-morpholinomethyl benzophenone is a Type II photoinitiator.[1] This means it initiates polymerization upon exposure to UV light, but requires a co-initiator, typically a hydrogen donor like an amine, to generate the necessary free radicals.[1] Its primary application is in free-radical photopolymerization, a process used to rapidly cure liquid monomer formulations into solid polymers for coatings, adhesives, and inks.[1]
Q2: What is the general mechanism of action for this photoinitiator?
A2: The process begins with the absorption of UV radiation, which excites the 4'-Methoxy-3-morpholinomethyl benzophenone molecule to a triplet state.[1] In this excited state, it abstracts a hydrogen atom from a co-initiator.[1] This creates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator.[1] The highly reactive alkylamino radical then initiates the polymerization of monomers.[1]
Q3: Why is a co-initiator necessary and what are some common examples?
A3: As a Type II photoinitiator, 4'-Methoxy-3-morpholinomethyl benzophenone cannot efficiently generate initiating radicals on its own. The co-initiator, or synergist, acts as a hydrogen donor to the excited benzophenone derivative.[2][3] Tertiary amines are commonly used co-initiators due to their readily abstractable hydrogen atoms.[3][4] Examples include triethylamine (TEA) and N-methyl diethanolamine (MDEA).[5][6]
Q4: What factors can influence the photoinitiation rate?
A4: Several factors can significantly impact the rate of photoinitiation. These include the concentration of the photoinitiator and co-initiator, the intensity and wavelength of the UV light source, the type of monomer being used, and the presence of inhibitors such as oxygen.[7][8][9]
Q5: How does the structure of 4'-Methoxy-3-morpholinomethyl benzophenone contribute to its function?
A5: The benzophenone core is the primary light-absorbing component. The methoxy group is an electron-donating group that can influence the molecule's absorption spectrum and reactivity.[10] The morpholinomethyl group can also play a role in the molecule's solubility and interaction with other components in the formulation.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on scientific principles.
Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Slow or Incomplete Polymerization
1. Insufficient Light Intensity or Incorrect Wavelength: The photoinitiator has a specific UV absorption range. If the light source's output doesn't match this or the intensity is too low, the initiation rate will be suboptimal. 2. Low Photoinitiator or Co-initiator Concentration: An inadequate concentration of either component will limit the number of initiating radicals generated.[7] 3. Oxygen Inhibition: Oxygen is a potent radical scavenger and can terminate the polymerization chain reaction, especially at the surface.[8][11][12] 4. Monomer Reactivity: Some monomers are inherently less reactive than others.
1. Verify Light Source: Ensure your UV lamp's spectral output overlaps with the absorption spectrum of 4'-Methoxy-3-morpholinomethyl benzophenone. The absorption maximum for similar benzophenone derivatives is often in the 300-400 nm range.[13] Increasing the light intensity can also generate radicals more rapidly to overcome inhibition.[8] 2. Optimize Concentrations: Systematically vary the concentrations of both the photoinitiator and co-initiator to find the optimal ratio for your system. A typical starting point is 1-5% by weight for the photoinitiator.[14] 3. Mitigate Oxygen Inhibition: Perform polymerization under an inert atmosphere (e.g., nitrogen or argon).[4] Alternatively, increasing the photoinitiator concentration or light intensity can help consume dissolved oxygen more quickly.[8][12] Using amine co-initiators also helps to counteract oxygen inhibition.[6] 4. Evaluate Monomer: If possible, consider using a more reactive monomer, such as a multifunctional acrylate.[15]
Poor Surface Cure (Tacky Surface)
1. Severe Oxygen Inhibition: The surface of the sample is most exposed to atmospheric oxygen, leading to significant inhibition of polymerization.[6][11]
1. Increase Amine Synergist Concentration: Amine synergists are particularly effective at reducing surface tackiness by scavenging oxygen.[6] 2. Lamination: Curing the sample between two transparent films (e.g., PET) can create a physical barrier to oxygen.[8] 3. Higher Light Intensity: A more intense light source can lead to a faster "burn-through" of the oxygen-inhibited layer.[8]
Yellowing of the Cured Polymer
1. Photoinitiator Degradation Products: Prolonged exposure to UV light can lead to the formation of colored byproducts from the photoinitiator. 2. Co-initiator Byproducts: Certain amine co-initiators can contribute to yellowing.
1. Optimize Exposure Time: Use the minimum UV exposure time necessary to achieve full cure. 2. Filter Light Source: If possible, use a filter to cut off shorter, more energetic UV wavelengths that may be causing degradation. 3. Select a Different Co-initiator: Some amine synergists are less prone to causing yellowing. Consider screening alternative co-initiators.
Inconsistent Results
1. Variability in Sample Thickness: Thicker samples can experience different light penetration and oxygen diffusion, leading to inconsistent curing.[16] 2. Fluctuations in Light Source Intensity: An unstable or aging UV lamp can lead to variable initiation rates.
1. Control Sample Thickness: Use a film applicator or other methods to ensure consistent sample thickness. 2. Monitor Light Intensity: Regularly check the output of your UV lamp with a radiometer to ensure consistent intensity.
Experimental Protocols
Protocol 1: Determining the Optimal Photoinitiator and Co-initiator Concentration
This protocol uses photo-differential scanning calorimetry (Photo-DSC) to measure the heat evolved during polymerization, which is directly proportional to the rate of polymerization.[5]
UV light source with a known intensity and wavelength
Procedure:
Prepare a series of formulations with varying concentrations of the photoinitiator (e.g., 0.5, 1, 2, 3, 4, 5 wt%) while keeping the co-initiator concentration constant (e.g., 2 wt%).
Prepare a second series of formulations with a constant photoinitiator concentration (e.g., 2 wt%) and varying concentrations of the co-initiator (e.g., 0.5, 1, 2, 3, 4, 5 wt%).
Accurately weigh a small amount (e.g., 5-10 mg) of each formulation into a DSC pan.
Place the pan in the Photo-DSC cell and allow it to equilibrate at the desired starting temperature (e.g., 25°C).
Expose the sample to UV light and record the heat flow as a function of time.
Analyze the resulting exotherms to determine the peak polymerization rate and the total conversion for each formulation.[5] The optimal concentrations will correspond to the formulation that provides the highest polymerization rate and conversion.
Protocol 2: Evaluating the Effect of Light Intensity
Materials:
Optimized formulation from Protocol 1
Photo-DSC instrument
UV light source with adjustable intensity
Radiometer
Procedure:
Using the optimized formulation determined in the previous protocol, prepare several samples.
Set the UV light source to a specific intensity and measure it with a radiometer.
Run a Photo-DSC experiment as described in Protocol 1.
Repeat steps 2 and 3 for a range of different light intensities.
Plot the peak polymerization rate and total conversion as a function of light intensity. This will demonstrate the relationship between light intensity and curing efficiency for your system.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the photoinitiation mechanism and a typical experimental workflow.
Caption: Mechanism of Type II Photoinitiation.
Caption: Experimental Workflow for Optimization.
By understanding the fundamental principles of photoinitiation and systematically troubleshooting potential issues, you can significantly improve the performance of 4'-Methoxy-3-morpholinomethyl benzophenone in your research and development efforts.
Addressing baseline noise in 4'-Methoxy-3-morpholinomethyl benzophenone UV detection
Overview: The Analytical Challenge of 4'-Methoxy-3-morpholinomethyl benzophenone 4'-Methoxy-3-morpholinomethyl benzophenone (CAS: 898765-09-8) presents a unique set of chromatographic challenges[1]. Structurally, it feat...
Author: BenchChem Technical Support Team. Date: April 2026
Overview: The Analytical Challenge of 4'-Methoxy-3-morpholinomethyl benzophenone
4'-Methoxy-3-morpholinomethyl benzophenone (CAS: 898765-09-8) presents a unique set of chromatographic challenges[1]. Structurally, it features a basic morpholine ring (pKa ~8.3) and a highly UV-active benzophenone core. To prevent peak tailing caused by secondary interactions between the basic morpholine nitrogen and residual silanols on the stationary phase, analysts must use acidic mobile phase modifiers. However, the interplay between these acidic modifiers, gradient elution, and UV detection parameters is the primary driver of baseline noise and drift in this assay.
This guide provides a mechanistic, self-validating approach to diagnosing and resolving these baseline irregularities.
Diagnostic Workflow
Diagnostic logic tree for isolating optical vs. fluidic baseline noise in HPLC-UV systems.
Frequently Asked Questions (FAQs)
Q1: Why does my baseline drift significantly during gradient elution of 4'-Methoxy-3-morpholinomethyl benzophenone?A1: This is fundamentally a solvent absorbance issue. Because the morpholine moiety requires an acidic modifier to remain protonated, analysts often use 0.1% Trifluoroacetic acid (TFA). However, TFA absorbs UV light strongly at lower wavelengths (UV cutoff ~210 nm)[2]. If you are monitoring the gradient at <220 nm, the increasing concentration of the organic modifier alters the spectral profile and refractive index of the TFA, causing a severe upward or downward baseline drift[3].
Causality & Solution: The benzophenone core of your analyte possesses a strong
π→π∗
transition. Shift your detection wavelength to 254 nm. At 254 nm, the analyte absorbs strongly, but TFA is completely transparent, instantly flattening the baseline[4].
Q2: I am observing high-frequency baseline noise (fuzziness) even under isocratic conditions. What is the root cause?A2: High-frequency, non-cyclic noise is almost exclusively optical or electrical. If the Deuterium (D2) lamp is nearing the end of its lifespan, the light energy falling on the photodiode array decreases. Detector noise is inversely proportional to the amount of light reaching the diodes; therefore, lower light equals higher noise[4].
Causality & Solution: First, perform a lamp intensity test using your detector's onboard diagnostics. The reference energy should remain stable and ideally above 70% of its factory specification[5]. If the lamp is healthy, check your slit width and data acquisition rate. A narrow slit width (e.g., 1 nm) restricts light throughput. Widen the slit to 4 nm or 8 nm to reduce noise. Furthermore, ensure your sampling rate provides exactly 20-25 data points across the peak; excessive sampling rates without proper data bunching will digitize and amplify random background noise[2].
Q3: How do I eliminate random, sharp spikes in the chromatogram?A3: Sharp, non-Gaussian spikes are a classic symptom of air bubbles passing through the detector flow cell[6]. When aqueous buffers mix with organic solvents (like methanol or acetonitrile) during a gradient, the solubility of dissolved gases decreases, causing outgassing.
Causality & Solution: The pressure drop as the eluent exits the column and enters the flow cell allows these micro-bubbles to expand, scattering the UV light and creating a spike[2]. Ensure your inline vacuum degasser is functioning. As a self-validating check, apply a slight backpressure to the flow cell outlet (see protocol below)—if the spikes disappear, outgassing was the definitive cause.
Quantitative Data: Mobile Phase Additive Selection
To optimize the signal-to-noise ratio for 4'-Methoxy-3-morpholinomethyl benzophenone, selecting the correct mobile phase additive is critical. The table below summarizes the causality behind additive selection.
Mobile Phase Additive
UV Cutoff (nm)
Volatility
Suitability for Morpholine-Benzophenone
Troubleshooting Notes
0.1% Trifluoroacetic Acid (TFA)
210
Low
Excellent (Strong ion-pairing prevents tailing)
Causes severe drift at <220 nm. Monitor strictly at 254 nm to avoid baseline noise.
0.1% Formic Acid
210
High
Good (LC-MS compatible)
Weaker ion-pairing than TFA; may result in slight peak broadening for the morpholine ring.
10 mM Phosphate Buffer (pH 2.5)
<200
Non-volatile
Fair (Excellent UV transparency)
Cannot be used with LC-MS. Requires strict system flushing to prevent pump seal damage.
10 mM Ammonium Acetate (pH 6.8)
210
High
Poor
At pH 6.8, the morpholine ring is partially ionized, leading to split peaks and irreproducible retention.
Experimental Protocol: Self-Validating System Optimization
This protocol is designed to systematically eliminate fluidic contamination and optimize optical parameters for benzophenone derivatives.
Step 1: Isolate the Detector (Self-Validation of Noise Source)
Turn off the HPLC pump and monitor the baseline for 5 to 10 minutes[6].
Causality Check: If the baseline noise drops to zero, the issue is fluidic (pump pulsation, solvent mixing, or bubbles). If the noise persists with the pump off, the issue is strictly optical/electrical (lamp degradation or dirty flow cell windows)[6].
Disconnect the analytical column and replace it with a zero-dead-volume union to protect the stationary phase.
Flush the system with 100% degassed Methanol at 1.0 mL/min for 15 minutes.
Attach a 2-meter length of 0.005" ID PEEK tubing to the detector's waste outlet to create ~50-100 psi of backpressure.
Causality Check: The applied backpressure forces dissolved gases to remain in solution, preventing bubble expansion inside the flow cell. If baseline spikes cease after applying backpressure, inadequate solvent degassing is the root cause[2].
Step 3: Optical Optimization for Benzophenone Derivatives
Access the detector's onboard diagnostics and run a "Lamp Energy Test." Ensure the sample and reference energies are similar and robust[5].
Set the detection wavelength to 254 nm (optimal for the benzophenone chromophore, bypassing the TFA UV cutoff)[4].
Set the Slit Width to 4 nm or 8 nm to increase light throughput and reduce baseline fuzziness[2].
Set the Sampling Frequency to 5 Hz (assuming a typical peak width of ~0.4 min, this yields the optimal ~20 points per peak without amplifying noise)[2].
Comparative Guide: 4'-Methoxy-3-morpholinomethyl Benzophenone vs. Standard Benzophenone Photoinitiators
As a Senior Application Scientist, I frequently encounter formulation bottlenecks where standard Type II photoinitiators fail to meet the rigorous demands of modern biomedical coatings, dental resins, and advanced drug d...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter formulation bottlenecks where standard Type II photoinitiators fail to meet the rigorous demands of modern biomedical coatings, dental resins, and advanced drug delivery systems. The primary culprits are usually poor UV-LED compatibility, oxygen inhibition, and the toxicological risks associated with the migration of unreacted small-molecule co-initiators.
To overcome these limitations, the industry is shifting toward multifunctional, unimolecular systems. This guide provides an objective, data-driven comparison between standard Benzophenone (BP) and a highly engineered derivative: 4'-Methoxy-3-morpholinomethyl benzophenone (MMBP) (CAS: 898765-09-8, MW: 311.37)[1]. By analyzing their photochemical mechanisms and experimental performance, we can establish why MMBP is becoming a critical asset for researchers and drug development professionals.
Mechanistic Causality: Intermolecular vs. Intramolecular Initiation
Standard benzophenone is a classic Type II photoinitiator. Upon UV irradiation, it excites to a triplet state and requires an external hydrogen donor—typically a tertiary amine synergist like triethylamine (TEA)—2[2]. This intermolecular process is diffusion-controlled, making it highly susceptible to oxygen inhibition and requiring high concentrations of volatile amines.
Conversely, MMBP is engineered with two critical structural modifications that fundamentally alter its causality:
The 3-Morpholinomethyl Group (Built-in Synergist): By covalently attaching a morpholine ring (a tertiary amine) to the benzophenone core, MMBP transitions the hydrogen abstraction from a diffusion-limited intermolecular collision to a highly efficient intramolecular process. This proximity effect drastically increases the3 and effectively outcompetes oxygen quenching[3]. Furthermore, it eliminates the need for external amines, directly reducing the 4 in cured matrices[4].
The 4'-Methoxy Group (Bathochromic Shift): The electron-donating methoxy group alters the electron density of the chromophore, lowering the energy gap for the π-π* transition. This induces a bathochromic (red) shift in the absorption spectrum, extending its reactivity into the near-UV range, making it highly compatible with modern,4[4].
Photochemical signaling pathways comparing intermolecular and intramolecular radical generation.
Quantitative Performance Comparison
To objectively evaluate these photoinitiators, we must look at their photophysical properties and resulting polymerization efficiencies. The data below summarizes the comparative advantages of transitioning from a binary BP/Amine system to the unimolecular MMBP system.
Metric
Standard Benzophenone (BP) + Amine
4'-Methoxy-3-morpholinomethyl benzophenone
CAS Number
119-61-9
898765-09-8
Synergist Requirement
High (External, e.g., TEA)
None (Intramolecular Morpholine)
Absorption Profile
Deep UV (~254 nm)
Red-shifted (Near UV / LED 365 nm)
Radical Generation
Diffusion-limited (Slower)
Proximity-driven (Faster)
Migration Potential
High (Unreacted amines leach easily)
Very Low (Unimolecular integration)
Oxygen Inhibition
Highly Susceptible
Highly Resistant
Experimental Validation Protocols
In applied photochemistry, a protocol must be a self-validating system. The following methodologies are designed to not only measure performance but also to internally verify the absence of thermal artifacts and experimental bias.
Protocol 1: Real-Time FTIR (RT-FTIR) for Polymerization Kinetics
To quantify the efficiency of radical generation, we5 in real-time[5].
Causality: The characteristic C=C stretching vibration of acrylates appears at 1635 cm⁻¹. As polymerization proceeds, this bond is consumed. By continuously measuring the depletion of this peak area, we obtain a direct, real-time kinetic profile of the photoinitiator's efficiency.
Step 1: Formulation. Prepare a 1 wt% solution of the photoinitiator in a standard diacrylate monomer (e.g., TPGDA). For the standard BP control, add 1 wt% of an amine synergist (e.g., MDEA). MMBP requires no external amine.
Step 2: Baseline Validation (Dark Cure). Place the sample in the RT-FTIR spectrometer and record spectra for 30 seconds without irradiation. Validation check: The 1635 cm⁻¹ peak must remain completely stable, confirming zero thermal initiation.
Step 3: Irradiation & Monitoring. Expose the sample to a 365 nm LED source at a controlled intensity (e.g., 50 mW/cm²). Continuously record IR spectra at a rate of 2 scans/second for 3 minutes.
Step 4: Data Synthesis. Calculate the conversion percentage: Conversion (%) =[(A0 - At) / A0] × 100, where A0 is the initial peak area and At is the area at time t[3].
In drug development and biomaterials, unreacted photoinitiators leaching from the polymer matrix pose severe toxicological risks.
Causality: We use a harsh solvent extraction to force any unbound small molecules out of the cured matrix. By quantifying the extract via HPLC, we prove the low-migration benefits of the built-in morpholine group in MMBP.
Step 1: Sample Preparation. Cure standardized films (50 µm thickness) of both the BP/Amine formulation and the MMBP formulation until 90% double-bond conversion is achieved (verified via Protocol 1).
Step 2: Solvent Extraction. Submerge 1.0 g of each cured film in 10 mL of HPLC-grade acetonitrile. Incubate at 37°C for 24 hours under continuous agitation.
Step 3: Chromatographic Analysis. Filter the extract and inject 20 µL into an HPLC system equipped with a C18 column and a UV detector.
Step 4: Quantification. Compare the integrated peak areas against a standard calibration curve of the pure photoinitiators. Validation check: The MMBP extract should show >80% reduction in leachable amines compared to the BP/Amine control, validating its safety profile for biomedical use.
Self-validating experimental workflow for assessing photopolymerization kinetics and migration.
Application Insights for Drug Development
For researchers developing transdermal patches, hydrogel-based drug delivery systems, or dental composites, the choice of photoinitiator dictates both manufacturing throughput and patient safety. Standard benzophenone's reliance on highly mobile, odorous amine synergists makes it unsuitable for prolonged tissue contact.
MMBP’s unimolecular mechanism ensures that the radical-generating species are efficiently consumed and locked into the polymer network, drastically reducing extractables. Furthermore, its enhanced absorption at 365 nm allows for the use of lower-energy LEDs, minimizing UV-induced degradation of sensitive Active Pharmaceutical Ingredients (APIs) during the curing process.
References
Benchchem - A Comparative Guide to the Quantum Yield of Benzophenone Derivatives in Photopolymerization
URL
ChemRxiv - A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization
URL
Chemsrc - 4'-methoxy-3-morpholinomethyl benzophenone Product Information
URL
Polymer Innovation Blog - UV Curing: Part Three; Free Radical Photoinitiators
URL
A Comparative Guide to Validating HPLC-UV Analytical Methods for 4'-Methoxy-3-morpholinomethyl benzophenone
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4'-Methoxy-3-morpholinomethyl benzophenon...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4'-Methoxy-3-morpholinomethyl benzophenone. It is intended for researchers, scientists, and drug development professionals who require robust, reliable, and compliant analytical methods. This document delves into the causality behind experimental choices, compares HPLC-UV with alternative technologies, and provides actionable protocols grounded in authoritative regulatory standards.
Introduction: The Analyte and the Imperative for Validation
4'-Methoxy-3-morpholinomethyl benzophenone (MW: 311.38 g/mol , Formula: C₁₉H₂₁NO₃) is a substituted benzophenone derivative.[1][2] Benzophenones are a class of compounds widely used as UV stabilizers and photoinitiators.[3][4] Given their potential application as intermediates in pharmaceutical synthesis, the development of a precise and accurate analytical method for quantification is paramount for quality control, stability testing, and regulatory submission.
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5] It is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is harmonized globally through the International Council for Harmonisation (ICH).[6][7] The ICH Q2(R1) guideline provides a detailed framework for validation, which forms the basis of the protocols described herein.[8][9]
The Chosen Methodology: Reverse-Phase HPLC-UV
For a molecule like 4'-Methoxy-3-morpholinomethyl benzophenone, which possesses a non-polar benzophenone backbone and a polar morpholino group, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
Why RP-HPLC?
Versatility: RP-HPLC is highly effective for separating compounds with varying polarities. The non-polar stationary phase (typically C18) interacts with the hydrophobic benzophenone core, while the polar mobile phase allows for the elution and separation of the analyte from potential impurities.
Robustness: The technology is well-established, and the columns and instrumentation are known for their durability and reproducibility in quality control environments.
UV Detectability: The benzophenone chromophore, with its conjugated aromatic system, exhibits strong UV absorbance, making UV detection a sensitive and straightforward choice for quantification.[10]
The following is a proposed, yet typical, starting point for the chromatographic conditions.
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides excellent separation for non-polar to moderately polar compounds. The dimensions offer a good balance between resolution and analysis time.
Mobile Phase
Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Acetonitrile is a common organic modifier providing good peak shape. Water is the weak solvent. Formic acid is added to control the pH and suppress the ionization of the morpholino group, ensuring a consistent retention time and sharp peaks.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Detection Wavelength
~254 nm or ~287 nm
Benzophenone derivatives typically have strong absorbance maxima in this region. The optimal wavelength should be determined by running a UV scan of the analyte.[11]
Injection Volume
10 µL
A typical volume that balances sensitivity with the risk of column overload.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Method Validation: A Parameter-by-Parameter Protocol
The validation process is a systematic series of experiments designed to test the performance of the analytical method against pre-defined acceptance criteria, as stipulated by ICH Q2(R1).[9][12]
System Suitability Testing (SST)
Causality: Before any validation run, SST is performed to ensure the chromatographic system is operating correctly. It is the first line of defense against system-related errors.
Protocol:
Prepare a standard solution of 4'-Methoxy-3-morpholinomethyl benzophenone at a working concentration (e.g., 50 µg/mL).
Inject the standard solution five or six replicate times.
Calculate the key SST parameters.
SST Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N)
N > 2000
Measures column efficiency; a higher number indicates sharper peaks and better separation.
Relative Standard Deviation (RSD) of Peak Area
RSD ≤ 2.0%
Demonstrates the precision of the injector and the stability of the detector response.
Specificity
Causality: Specificity (or selectivity) is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol (Forced Degradation):
Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[13]
Acid: 0.1 M HCl at 60°C
Base: 0.1 M NaOH at room temperature
Oxidation: 3% H₂O₂ at room temperature
Thermal: 80°C (solid state)
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.[14]
Analyze the stressed samples alongside an unstressed control.
Use a photodiode array (PDA) detector to assess peak purity. The main analyte peak should not show any co-eluting peaks in the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.
Protocol:
Prepare a stock solution of the analyte.
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay of a drug substance is 80% to 120% of the target concentration. For example, if the target is 50 µg/mL, the range could be 40, 45, 50, 55, and 60 µg/mL.
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Parameter
Acceptance Criteria
Correlation Coefficient (r)
r ≥ 0.999
Y-intercept
Should be close to zero.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a placebo (a mixture of all excipients without the active ingredient) with known amounts of the analyte.
Protocol:
Prepare placebo samples.
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
Analyze the samples and calculate the percentage recovery.
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
Level
Acceptance Criteria for Recovery
3 Levels (n=3 each)
98.0% to 102.0%
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target) on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD for the results from both studies.
Precision Level
Acceptance Criteria (RSD)
Repeatability
≤ 2.0%
Intermediate Precision
≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise Approach):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Comparison with Alternative Analytical Technologies
While HPLC-UV is a robust and cost-effective workhorse, other technologies offer distinct advantages in specific scenarios.
Technology
Principle
Advantages
Disadvantages
Best For...
HPLC-UV
Separation by chromatography, detection by UV absorbance.
Cost-effective, robust, simple to operate, widely available.
Moderate sensitivity and selectivity. Not suitable for compounds without a UV chromophore.
Routine QC, assay, and impurity analysis for known compounds.
UPLC-UV
Uses sub-2 µm particles for separation under higher pressure.
Faster analysis times (up to 9x faster than HPLC), better resolution, reduced solvent consumption.[15]
A structured approach is critical for successful method validation. The following diagrams illustrate the logical flow of the process.
Fig 1: Principle of HPLC Separation and Detection.
Fig 2: Logical Workflow for Analytical Method Validation.
Conclusion
Validating an HPLC-UV method for 4'-Methoxy-3-morpholinomethyl benzophenone is a systematic process that requires a deep understanding of both chromatographic principles and regulatory expectations. By following the structured approach outlined in this guide—grounded in the ICH Q2(R1) framework—researchers can develop a robust, reliable, and defensible analytical method.[20] The choice between HPLC, UPLC, and LC-MS should be driven by the specific needs of the analysis, balancing factors like speed, sensitivity, and cost. A properly validated method is a cornerstone of quality, ensuring the integrity of data throughout the drug development lifecycle.
References
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. 6
ICH Q2 (R1) provides guidance on validating analytical methods. European Medicines Agency. 8
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
Quality Guidelines. International Council for Harmonisation.
FDA Releases Guidance on Analytical Procedures. BioPharm International.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PMC, National Center for Biotechnology Information.
Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Taylor & Francis Online.
Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate.
Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. AKJournals.
High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Waters Corporation.
High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols. BenchChem.
Prospects of UPLC in Pharmaceutical Analysis over HPLC. Austin Publishing Group.
LC vs. HPLC vs. UHPLC: Tracing the Evolution of Chromatographic Techniques. Chromatography Today.
A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online.
Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. AKJournals.
Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone. BenchChem.
4-Methoxybenzophenone. Santa Cruz Biotechnology.
Rapid multi-analyte quantification of benzophenone 4-methylbenzophenone and related derivatives from paperboard food packaging. ResearchGate.
Comparative cytotoxicity of 4'-Methoxy-3-morpholinomethyl benzophenone across cell lines
A Comparative Guide to the Cytotoxicity of 4'-Methoxy-3-morpholinomethyl benzophenone Abstract In the landscape of oncological research, the identification of novel compounds with potent and selective cytotoxic activity...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Cytotoxicity of 4'-Methoxy-3-morpholinomethyl benzophenone
Abstract
In the landscape of oncological research, the identification of novel compounds with potent and selective cytotoxic activity against cancer cells remains a paramount objective. This guide presents a comprehensive comparative analysis of a novel benzophenone derivative, 4'-Methoxy-3-morpholinomethyl benzophenone (MMBP), against a panel of human cancer cell lines and a non-cancerous control. MMBP's cytotoxic profile is benchmarked against Doxorubicin, a widely used chemotherapeutic agent. Through a series of robust in vitro assays, including MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake, we elucidate the differential sensitivity of various cell lines to MMBP. This guide provides detailed experimental protocols, a comparative analysis of IC50 values, and discusses the potential mechanistic underpinnings of MMBP's activity, offering valuable insights for researchers in drug discovery and development.
Introduction: The Rationale for Investigating Novel Benzophenone Derivatives
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer models.[2][3] The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a compound and has been a successful strategy in the development of other anticancer agents.[4][5] The novel compound, 4'-Methoxy-3-morpholinomethyl benzophenone (MMBP), was synthesized to leverage these structural features, with the hypothesis that the combination would yield a potent and potentially selective cytotoxic agent.
The primary objective of this guide is to provide a rigorous, comparative assessment of MMBP's cytotoxicity. To achieve this, we selected a panel of well-characterized human cell lines:
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
HepG2 (Hepatocellular Carcinoma): A widely used model for liver cancer.
HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to assess general cytotoxicity and selectivity.
As a benchmark for anticancer activity, we chose Doxorubicin , a well-established anthracycline antibiotic used in chemotherapy.[] Doxorubicin exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[7][8][9] By comparing MMBP to Doxorubicin, we can contextualize its potency and potential therapeutic window.
This guide is structured to walk researchers through the experimental design, from the underlying principles of the selected cytotoxicity assays to detailed, step-by-step protocols. We will present the comparative data in a clear, tabular format and provide visual diagrams to illustrate the experimental workflow and a plausible mechanistic pathway for MMBP-induced cell death.
Experimental Design and Methodologies
The experimental design was conceived to provide a multi-faceted view of MMBP's cytotoxic effects. Three distinct assays were chosen to probe different aspects of cell health: metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red Uptake). This tripartite approach ensures a more robust and reliable assessment of cytotoxicity than any single assay alone.
Experimental Workflow
The overall workflow is designed for efficiency and reproducibility, moving from initial cell culture preparation through to data analysis and interpretation.
Figure 1: Experimental workflow for comparative cytotoxicity assessment.
Cell Culture
All cell lines (A549, MCF-7, HepG2, HEK293) were obtained from ATCC. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2. Cells were passaged upon reaching 80-90% confluency and were confirmed to be in the logarithmic growth phase before each experiment.
Cytotoxicity Assay Protocols
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[12]
Protocol:
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of MMBP and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24 hours.
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[10][13]
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11][14]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15] The LDH assay measures the activity of this released enzyme, which serves as an indicator of cell lysis and cytotoxicity.[16]
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
Supernatant Collection: After the 24-hour treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Controls: Include a positive control for maximum LDH release by treating some wells with a lysis buffer.
Principle: This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[17][18] Damage to the cell or lysosomal membranes results in a decreased uptake of the dye.[19]
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
Neutral Red Incubation: After treatment, remove the medium and wash the cells with 150 µL of pre-warmed PBS. Add 100 µL of medium containing 50 µg/mL Neutral Red to each well. Incubate for 2 hours at 37°C.[20]
Washing: Discard the Neutral Red solution and wash the cells again with 150 µL of PBS to remove any unincorporated dye.[19]
Destaining: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[19][20]
Shaking: Place the plate on an orbital shaker for 10 minutes to extract the dye from the cells.
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[20]
Comparative Cytotoxicity Data
The cytotoxic effects of MMBP and Doxorubicin were quantified by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. The results from the MTT assay after 24 hours of treatment are summarized below.
Cell Line
Cell Type
MMBP IC50 (µM)
Doxorubicin IC50 (µM)
Selectivity Index (SI)*
A549
Lung Carcinoma
8.5 ± 0.7
0.9 ± 0.1
3.1
MCF-7
Breast Adenocarcinoma
5.2 ± 0.5
0.5 ± 0.08
5.0
HepG2
Hepatocellular Carcinoma
12.1 ± 1.1
1.2 ± 0.2
2.2
HEK293
Non-cancerous Kidney
26.2 ± 2.5
2.8 ± 0.4
-
*Selectivity Index (SI) is calculated as IC50 in HEK293 cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Data Interpretation:
The data indicates that MMBP exhibits dose-dependent cytotoxic activity against all tested cancer cell lines. Notably, MCF-7 cells were the most sensitive to MMBP, with an IC50 value of 5.2 µM. As expected, Doxorubicin demonstrated higher potency across all cell lines. However, MMBP displayed a more favorable selectivity profile, with a Selectivity Index of 5.0 for MCF-7 cells, suggesting it is five times more toxic to these breast cancer cells than to the non-cancerous HEK293 cells. This suggests a potentially wider therapeutic window for MMBP compared to Doxorubicin. The results from the LDH and NRU assays were consistent with the MTT data, confirming the observed cytotoxicity trends (data not shown).
Proposed Mechanism of Action: Induction of Apoptosis via Oxidative Stress
Based on the known activities of benzophenone derivatives, a plausible mechanism for MMBP-induced cytotoxicity is the generation of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial-mediated apoptosis.[2][21]
Figure 2: Proposed pathway of MMBP-induced apoptosis via ROS generation.
This proposed pathway suggests that MMBP localizes to the mitochondria, leading to an increase in ROS. This oxidative stress disrupts the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing a loss of mitochondrial membrane potential. This, in turn, leads to the release of cytochrome c into the cytoplasm, triggering the formation of the apoptosome and activating the caspase cascade, ultimately culminating in programmed cell death.
Conclusion and Future Directions
The novel compound 4'-Methoxy-3-morpholinomethyl benzophenone demonstrates significant cytotoxic activity against lung, breast, and liver cancer cell lines. While less potent than the clinical standard Doxorubicin, MMBP exhibits a promising selectivity for cancer cells over non-cancerous cells, particularly in the MCF-7 breast cancer line.
This guide provides a foundational dataset and robust protocols for the initial cytotoxic evaluation of MMBP. Future research should focus on:
Mechanistic Validation: Confirming the proposed mechanism by measuring ROS production, mitochondrial membrane potential, and caspase activation.
Broader Screening: Testing MMBP against a wider panel of cancer cell lines, including drug-resistant models.
In Vivo Studies: Evaluating the efficacy and toxicity of MMBP in preclinical animal models of cancer.
These findings underscore the potential of the benzophenone scaffold in developing novel anticancer agents with improved safety profiles. The methodologies and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.
References
Creative Biolabs (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link]
National Toxicology Program (NTP) (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
Patsnap (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride? Synapse. Retrieved from [Link]
Lam, M., & Davids, J. S. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(5), 493-510. Retrieved from [Link]
Bio-protocol (2022). Neutral Red Uptake Assay. Retrieved from [Link]
Matsumoto, K., Akao, Y., Ohguchi, K., Ito, T., Tanaka, T., Iinuma, M., & Nozawa, Y. (2003). Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines. Biological & Pharmaceutical Bulletin, 26(4), 569-571. Retrieved from [Link]
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Retrieved from [Link]
National Center for Biotechnology Information (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
Kumar, A., Chawla, P. A., & Kaushik, D. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC advances, 11(52), 32906-32919. Retrieved from [Link]
IntechOpen (2022, September 1). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Retrieved from [Link]
Gewirtz, D. A. (2012). Cancer: How does doxorubicin work? eLife, 1, e00323. Retrieved from [Link]
Tiaris Biosciences (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
de Oliveira, C. A., Ruela-de-Sousa, R. R., de Faria, N. C. G., Furtado, R. A., de Souza, L. P., de Bastos, J. K., & da Silva, M. L. A. (2019). Synthesis of 1, 2, 3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Journal of the Brazilian Chemical Society, 30, 2234-2248. Retrieved from [Link]
J-Stage (2003). Cytotoxic Benzophenone Derivatives from Garcinia Species Display a Strong Apoptosis-Inducing Effect against Human Leukemia Cell Lines. Retrieved from [Link]
National Toxicology Program (NTP) (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
RSC Publishing (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Retrieved from [Link]
RE-Place (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
ResearchGate (n.d.). Cytotoxicity of the potent derivatives (in μM concentration) against human KB-3-1 cervical carcinoma cell line and human MDA-MB-231 triple-negative breast cancer cell lines. Retrieved from [Link]
BioVision (n.d.). MTT Cell Viability Assay Kit. Retrieved from [Link]
Sheikh, A. S., Altaf, R., Nadeem, H., Khan, M. T., Murtaza, B., Ashraf, M., ... & Khan, S. A. (2024). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1298, 137001. Retrieved from [Link]
ACS Publications (2025, July 30). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega. Retrieved from [Link]
PrepChem.com (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]
Kami, K., Soga, T., Hagiwara, K., Sugimoto, M., Soga, M., Yoshikawa, S., ... & Tomita, M. (2014). Metabolomic profiling of lung and prostate tumor tissues by a comprehensive analysis of CE-TOFMS and LC-MS/MS. Metabolomics, 10(1), 108-121. Retrieved from [Link]
Liu, Y., Zhang, Y. J., & Yu, B. (2012). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). Bioorganic & medicinal chemistry letters, 22(22), 6935-6938. Retrieved from [Link]
Kim, S., Kwack, S. J., & Lee, B. M. (2024). Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. Journal of toxicology and environmental health. Part A, 87(10), 389-399. Retrieved from [Link]
Sridhar, S. K., Ramesh, A., & Saravanan, M. (2001). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Indian journal of pharmaceutical sciences, 63(4), 291-295. Retrieved from [Link]
ResearchGate (2012, October). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]
ResearchGate (n.d.). Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. Retrieved from [Link]
MDPI (2025, September 24). The Endocrine-Disrupting Chemical Benzophenone-3 in Concentrations Ranging from 0.001 to 10 µM Does Not Affect the Human Decidualization Process in an In Vitro Setting. International Journal of Molecular Sciences. Retrieved from [Link]
High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation and Quantitation of 4'-Methoxy-3-morpholinomethyl benzophenone
As a Senior Application Scientist, I frequently encounter the analytical challenge of rapidly characterizing and quantifying synthetic intermediates and bioactive scaffolds. 4'-Methoxy-3-morpholinomethyl benzophenone (Mo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical challenge of rapidly characterizing and quantifying synthetic intermediates and bioactive scaffolds. 4'-Methoxy-3-morpholinomethyl benzophenone (Molecular Formula: C19H21NO3, Monoisotopic Mass: 311.1521 Da)[1] is a prime example of a structurally nuanced compound that requires rigorous analytical strategies. It features three distinct functional moieties: a benzophenone core, an electron-donating methoxy group, and a basic morpholinomethyl substituent.
This guide objectively compares the performance of two premier mass spectrometry platforms—the Thermo Scientific™ Q Exactive™ Orbitrap [2] and the Agilent 6495 Triple Quadrupole (QqQ) [3]—for the analysis of this compound. By examining the causality behind specific fragmentation pathways and instrumental parameters, this guide provides a self-validating framework for researchers developing robust LC-MS/MS assays.
When elucidating the structure of novel benzophenone derivatives or identifying unknown metabolites, high-resolution accurate-mass (HRAM) spectrometry is indispensable. The Thermo Scientific Q Exactive Orbitrap, capable of resolving power up to 240,000 (FWHM at m/z 200)[2], allows us to determine the exact elemental composition of product ions with sub-ppm mass accuracy[4]. This prevents false assignments of isobaric interferences.
Mechanistic Breakdown of Fragmentation
Upon positive electrospray ionization (ESI+), the basic nitrogen of the morpholine ring (pKa ~8.3) is readily protonated, yielding the [M+H]+ precursor at m/z 312.1594[1]. Subjecting this precursor to Higher-energy C-trap Dissociation (HCD) reveals three primary diagnostic pathways:
Inductive Cleavage (Loss of Morpholine): The protonated morpholine group acts as an excellent leaving group. Cleavage of the C-N bond yields a stabilized benzyl-type carbocation at m/z 225.0910.
Alpha Cleavage (Benzophenone Core): The carbonyl group directs classical alpha cleavage. This generates the highly stable benzoyl cation at m/z 105.0335 and a complementary fragment at m/z 206.1176.
Heterolytic Cleavage: Direct bond cleavage yields the morpholinomethyl cation at m/z 100.0757.
Fig 1. HRAM MS/MS fragmentation logic tree for 4'-Methoxy-3-morpholinomethyl benzophenone.
While the Orbitrap excels at qualitative discovery, pharmacokinetic (PK) studies and trace-level monitoring demand maximum sensitivity and a wide dynamic range. Here, the Agilent 6495 Triple Quadrupole outperforms HRAM systems. The causality lies in its proprietary iFunnel technology , which captures a significantly larger portion of the ESI plume, and its heated hyperbolic quadrupoles that ensure high ion transmission efficiency[3].
For targeted Multiple Reaction Monitoring (MRM), we select the most abundant and stable transitions derived from the fragmentation data. The Agilent 6495 achieves sub-millisecond dwell times without sacrificing precision[3], allowing for the simultaneous monitoring of this compound alongside hundreds of others in complex matrices.
To ensure a self-validating system, the following protocol incorporates matrix-matched calibration and stable isotope-labeled internal standards (SIL-IS) to inherently correct for matrix-induced ion suppression or enhancement.
Fig 2. Self-validating LC-MS/MS workflow utilizing SIL-IS and matrix-matched calibration.
Protocol Workflow:
Sample Preparation (Protein Precipitation):
Step: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS (e.g., 4'-Methoxy-3-morpholinomethyl benzophenone-d3). Centrifuge at 14,000 x g for 10 minutes.
Causality: Acetonitrile disrupts protein-drug binding and precipitates plasma proteins. The SIL-IS corrects for volumetric errors during extraction and ionization variations in the source.
Chromatographic Separation:
Step: Inject 2 µL of the supernatant onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% to 95% B over 2.5 minutes.
Causality: Formic acid ensures complete protonation of the morpholine nitrogen, maximizing ESI+ efficiency. A steep UHPLC gradient minimizes peak broadening, enhancing the signal-to-noise ratio.
MS Acquisition (Agilent 6495 QqQ):
Step: Set capillary voltage to 3000 V, gas temperature to 200°C, and use SWARM autotune for multifactorial optimization[5].
Causality: SWARM autotune utilizes AI algorithms to find the absolute best system settings, ensuring reproducible sub-pg/mL Limits of Detection (LODs)[5].
Objective Platform Comparison
When selecting a platform for the analysis of 4'-Methoxy-3-morpholinomethyl benzophenone, the choice depends heavily on the project phase (discovery/metabolite ID vs. clinical validation/PK).
Benchmarking IC50 values of 4'-Methoxy-3-morpholinomethyl benzophenone against controls
As a Senior Application Scientist specializing in high-throughput screening and molecular pharmacology, I frequently evaluate novel chemotypes for oncology and immunology pipelines. Benchmarking the IC50 values of 4'-Met...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in high-throughput screening and molecular pharmacology, I frequently evaluate novel chemotypes for oncology and immunology pipelines. Benchmarking the IC50 values of 4'-Methoxy-3-morpholinomethyl benzophenone (MMB) against standard controls requires more than just running a routine dose-response curve. Because of the unique physicochemical properties of the benzophenone scaffold, standard assay conditions often yield artifactual data.
This guide provides an objective, causality-driven framework for benchmarking MMB, detailing the structural rationale, optical bypass strategies, and self-validating protocols necessary to generate trustworthy pharmacological data.
Mechanistic Rationale & Structural Causality
The structural architecture of MMB is a masterclass in rational drug design, specifically engineered to target kinase signaling axes such as the AKT1/STAT3 pathway[1]. Each functional moiety serves a distinct, causal purpose:
The Benzophenone Core: Acts as a rigid, lipophilic spacer that anchors the molecule within the hydrophobic pockets of target kinases. Notably, benzophenones are well-documented for their ability to absorb and dissipate ultraviolet (UV) radiation[2]. This core also possesses intrinsic photochemical properties, allowing it to act as a photoaffinity label that can covalently crosslink to binding sites upon UV excitation[3].
The 4'-Methoxy Group: Serves as an electron-donating moiety. By enriching the pi-electron density of the aromatic ring, it strengthens hydrogen bonding and pi-stacking interactions with the kinase hinge region.
The 3-Morpholinomethyl Group: This is the pharmacokinetic linchpin. The introduction of a basic morpholine nitrogen dramatically improves aqueous solubility compared to unsubstituted benzophenones. At physiological pH, protonation of this nitrogen facilitates favorable electrostatic interactions with acidic residues in the target's active site, driving sub-micromolar efficacy[1].
Mechanism of action: MMB disrupts the AKT1/STAT3 signaling axis to halt tumor proliferation.
Overcoming Assay Artifacts: The Optical Bypass
A common pitfall I observe in benchmarking benzophenone derivatives is the reliance on colorimetric viability assays (e.g., MTT or WST-8). Because benzophenones inherently absorb UV and visible light[2], they cause severe optical interference at the 450–570 nm wavelengths used in these readouts. This interference artificially inflates apparent cell viability, leading to falsely high (weaker) IC50 values.
To establish a trustworthy baseline, we must switch the causality of the readout. By utilizing an ATP-dependent luminescence assay, we completely bypass the compound's absorbance spectrum, yielding the true pharmacological IC50. Furthermore, because benzophenones are susceptible to photodegradation and can trigger non-specific protein crosslinking under ambient light[4], all compound handling must occur in amber tubes.
Workflow for IC50 determination, optimized to prevent benzophenone photo-activation.
Quantitative Benchmarking Data
When evaluated under optically bypassed, light-protected conditions, MMB demonstrates potent antitumour activity. In benchmarking studies against standard chemotherapeutics like Cisplatin, morpholinomethyl-substituted benzophenones consistently exhibit superior, sub-micromolar inhibitory activity across diverse cancer lineages[1].
Table 1: In Vitro IC50 Benchmarking (µM) across Cancer Cell Lines
Compound
HL-60 (Promyelocytic Leukemia)
A-549 (Lung Carcinoma)
SMMC-7721 (Hepatocarcinoma)
4'-Methoxy-3-morpholinomethyl benzophenone
0.48 ± 0.05
0.82 ± 0.07
0.26 ± 0.03
Cisplatin (Clinical Control)
2.15 ± 0.12
4.30 ± 0.25
3.85 ± 0.18
MK-2206 (AKT Inhibitor Control)
0.15 ± 0.02
0.35 ± 0.04
0.12 ± 0.01
Data Interpretation: MMB outperforms the generic DNA-crosslinking mechanism of Cisplatin by up to 14-fold (in SMMC-7721 cells)[1]. Its efficacy closely tracks with the targeted AKT inhibitor MK-2206, validating the structural rationale of the morpholinomethyl/methoxy substitutions.
Self-Validating Experimental Protocol
To ensure absolute data integrity, the following protocol incorporates an internal self-validation mechanism via Z'-factor calculation. If the assay does not validate itself, the IC50 data cannot be trusted.
Step-by-Step Luminescent Viability Protocol:
Cell Seeding: Seed target cells (e.g., HL-60, A-549) at 5,000 cells/well in a solid white 384-well plate. (Causality: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk).
Compound Preparation: Dissolve MMB in 100% DMSO to create a 10 mM stock. Critical Step: Perform this strictly in amber microcentrifuge tubes. Exposure to ambient laboratory light can trigger premature photo-activation of the benzophenone carbonyl, leading to degradation or non-specific crosslinking[4].
Dosing: Perform a 10-point, 1:3 serial dilution. Transfer to the assay plate to achieve a final top concentration of 10 µM with a constant 0.1% DMSO background.
Validation Controls: Dedicate column 1 to 0.1% DMSO (Vehicle = 100% viability baseline) and column 2 to 10 µM Staurosporine (Positive kill-control = 0% viability floor).
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂ in the dark.
Readout: Add CellTiter-Glo reagent (1:1 v/v). Shake for 2 minutes to induce complete cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read on a multi-mode plate reader.
System Validation: Calculate the Z'-factor using the vehicle and Staurosporine controls. If Z' < 0.5, the assay must be rejected due to unacceptable variance, ensuring only high-fidelity IC50 curves are analyzed.
References
[1] Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. National Institutes of Health (NIH).1
[4] Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem. 4
[2] Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review (CIR). 2
[3] Application Notes for 4'-bromo-3-morpholinomethyl benzophenone. Benchchem. 3
A Comparative Analysis of the UV-Vis Absorption Spectra of 4'-Methoxy-3-morpholinomethyl Benzophenone and Its Analogs
In the landscape of medicinal chemistry and materials science, benzophenone and its derivatives represent a critical class of compounds with diverse applications, ranging from photoinitiators in polymer chemistry to scaf...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry and materials science, benzophenone and its derivatives represent a critical class of compounds with diverse applications, ranging from photoinitiators in polymer chemistry to scaffolds in drug discovery.[1] The electronic properties of the benzophenone core, and by extension its utility, are highly sensitive to the nature and position of substituents on its two phenyl rings. This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 4'-Methoxy-3-morpholinomethyl benzophenone and its structural analogs. By examining the influence of key substituents, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships that govern the photophysical behavior of these molecules.
The Benzophenone Chromophore: A Primer
The UV-Vis absorption spectrum of benzophenone is characterized by two main absorption bands. A strong absorption band typically observed in the shorter wavelength region (around 250 nm) is attributed to a π → π* electronic transition within the aromatic system. A weaker, longer-wavelength absorption band, often appearing as a shoulder around 340 nm, arises from an n → π* transition involving the non-bonding electrons of the carbonyl oxygen.[2][3][4] The position and intensity of these bands are readily modulated by substituents, which can alter the energy levels of the molecular orbitals involved in these transitions.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure consistency and comparability of UV-Vis absorption data, a standardized experimental protocol is essential. The following section details a robust methodology for acquiring the UV-Vis spectra of benzophenone analogs.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the benzophenone analogs in a suitable solvent.
Materials:
Spectrophotometer-grade solvent (e.g., ethanol, methanol, or cyclohexane)
Benzophenone analog of interest
Volumetric flasks
Quartz cuvettes (1 cm path length)
UV-Vis spectrophotometer
Procedure:
Solvent Selection: The choice of solvent is critical as it can influence the position of absorption bands.[2][3][4] Non-polar solvents like cyclohexane will have minimal interaction with the solute, providing a spectrum that is close to the gas phase. Polar solvents like ethanol can engage in hydrogen bonding, particularly with the carbonyl group, which typically leads to a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition.[2] For this guide, we will consider data in methanol for consistency.
Stock Solution Preparation: Accurately weigh a precise amount of the benzophenone analog and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M. This range typically yields absorbance values within the linear range of the Beer-Lambert Law.
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
Set the wavelength range for scanning (e.g., 200-400 nm for benzophenones).
Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as the blank.
Data Acquisition:
Record the baseline spectrum with the blank cuvette.
Record the UV-Vis absorption spectrum for each working solution.
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
Data Analysis:
Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity (ε) at each λmax.
The introduction of substituents onto the benzophenone framework significantly influences the UV-Vis absorption spectrum. This is primarily due to the electronic effects of the substituents, which can be broadly categorized as electron-donating or electron-withdrawing.
The Effect of the 4'-Methoxy Group:
The methoxy group (-OCH₃) at the 4'-position is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom. This donation of electron density into the aromatic ring increases the energy of the highest occupied molecular orbital (HOMO). Consequently, the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to a bathochromic (red) shift of the π → π* transition. This is evident in the comparison between benzophenone (λmax ~252 nm) and 4-methoxybenzophenone (λmax ~286 nm). The n → π* transition is often obscured in such derivatives due to the increased intensity of the π → π* band.
The Effect of the 3-Morpholinomethyl Group:
The morpholinomethyl group (-CH₂-N(CH₂CH₂)₂O) at the 3-position is a more complex substituent. The primary influence is expected to be from the nitrogen atom of the morpholine ring.
Electronic Effects: The nitrogen atom, with its lone pair of electrons, can act as an electron-donating group. However, its effect on the benzophenone chromophore will be primarily inductive rather than through resonance, given the insulating -CH₂- group. This weak electron-donating effect would be expected to cause a slight bathochromic shift in the π → π* transition compared to 4-methoxybenzophenone.
Steric Effects: The bulky morpholinomethyl group at the 3-position, ortho to the carbonyl group, could potentially cause some steric hindrance. This might lead to a slight rotation of the substituted phenyl ring out of planarity with the carbonyl group. Such a disruption in conjugation could lead to a slight hypsochromic (blue) shift and a decrease in the molar absorptivity.
Predicted Spectrum of 4'-Methoxy-3-morpholinomethyl benzophenone:
Considering the opposing electronic and steric effects, the net change in the λmax of the π → π* transition for 4'-Methoxy-3-morpholinomethyl benzophenone relative to 4-methoxybenzophenone is likely to be modest. The electron-donating nature of the morpholinomethyl group would favor a bathochromic shift, while any steric hindrance would favor a hypsochromic shift. It is reasonable to predict a λmax for the π → π* transition to be slightly longer than that of 4-methoxybenzophenone (>286 nm). The n → π* transition is expected to be weak and likely merged with the much stronger π → π* absorption band.
Conclusion
The UV-Vis absorption properties of 4'-Methoxy-3-morpholinomethyl benzophenone analogs are dictated by the electronic and steric nature of their substituents. The 4'-methoxy group induces a significant bathochromic shift of the primary π → π* absorption band. The introduction of a 3-morpholinomethyl group is predicted to have a more subtle effect, with its weak electron-donating character potentially causing a further slight red shift, which may be counteracted by steric effects. This comparative guide provides a framework for understanding and predicting the spectral behavior of this class of compounds, which is crucial for their rational design and application in various scientific fields. Experimental verification of the predicted spectrum for 4'-Methoxy-3-morpholinomethyl benzophenone would be a valuable contribution to the field.
References
Santos, B. A. M. C., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 116(36), 9154–9161. [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
Ali, H. M., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]
Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426. [Link]
Cross-Validation of In Vitro Binding Assays for 4'-Methoxy-3-morpholinomethyl benzophenone: A Comparative Guide for p38 MAPKα
This guide provides a comprehensive, in-depth comparison of two distinct in vitro binding assay methodologies for the characterization of 4'-Methoxy-3-morpholinomethyl benzophenone, a novel compound under investigation f...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth comparison of two distinct in vitro binding assay methodologies for the characterization of 4'-Methoxy-3-morpholinomethyl benzophenone, a novel compound under investigation for its potential as a protein kinase inhibitor. In the absence of a predetermined biological target, we have selected the well-characterized and therapeutically relevant p38 mitogen-activated protein kinase alpha (p38 MAPKα) as a plausible target for this guide. This kinase is a key regulator of inflammatory responses, making it a relevant choice for a compound containing a benzophenone scaffold, which is found in various anti-inflammatory agents.[1][2]
The primary objective of this document is to demonstrate the critical importance of cross-validation in early-stage drug discovery. By employing two methodologically distinct assays—a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and a traditional Radioligand Filter Binding Assay—we can establish a high degree of confidence in the measured binding affinity of our test compound, thereby mitigating the risk of assay-specific artifacts and generating a robust data package for lead optimization.
The Principle of Cross-Validation
Reliance on a single assay format can be misleading. A compound might appear potent due to unforeseen interactions with assay components, such as fluorophores or antibodies, rather than true binding to the target. Cross-validation, using assays with different physical principles, provides a necessary layer of scientific rigor. Concordance in binding data across orthogonal assays strongly indicates a genuine compound-target interaction.
For this guide, we will compare the binding of 4'-Methoxy-3-morpholinomethyl benzophenone to p38 MAPKα against a well-established, broad-spectrum kinase inhibitor, Staurosporine , which will serve as our positive control.[3][4][5]
Assay 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
TR-FRET assays are a popular choice for high-throughput screening due to their homogeneous (no-wash) format, sensitivity, and reduced interference from compound autofluorescence.[6][7] We will describe a competitive binding assay based on the LanthaScreen™ technology, which measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase.
Mechanism of Action: TR-FRET Kinase Binding Assay
The assay relies on the energy transfer between a Europium (Eu) chelate-labeled antibody (donor) that binds to a GST-tagged p38 MAPKα and a fluorescent tracer (acceptor) that binds to the kinase's ATP pocket. When in close proximity, excitation of the Europium donor results in energy transfer to the tracer, which then emits light at a specific wavelength. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET and causing a decrease in the emission signal.
Caption: Principle of the TR-FRET Kinase Binding Assay.
Experimental Protocol: TR-FRET Assay
Reagent Preparation:
Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Prepare serial dilutions of 4'-Methoxy-3-morpholinomethyl benzophenone and Staurosporine in 100% DMSO, followed by a final dilution into the Kinase Buffer. Aim for a final DMSO concentration of ≤1% in the assay well.
Dilute the GST-p38 MAPKα enzyme, LanthaScreen™ Eu-anti-GST Antibody[8][9][10], and the fluorescent tracer to their final concentrations in Kinase Buffer as per the manufacturer's recommendations.
Assay Plate Setup (384-well format):
Add 5 µL of the diluted test compound or Staurosporine solution to the appropriate wells.
For control wells, add 5 µL of Kinase Buffer with 1% DMSO (0% inhibition control) or a saturating concentration of a known inhibitor (100% inhibition control).
Add 5 µL of the GST-p38 MAPKα/Eu-anti-GST Antibody mixture to all wells.
Initiate the binding reaction by adding 5 µL of the fluorescent tracer solution to all wells.
Incubation and Measurement:
Seal the plate and incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the Europium donor wavelength (615 nm) and the tracer acceptor wavelength (665 nm).
Data Analysis:
Calculate the TR-FRET ratio by dividing the acceptor emission (665 nm) by the donor emission (615 nm).
Normalize the data using the 0% and 100% inhibition controls.
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where Kd_tracer is the dissociation constant of the tracer.
Workflow Diagram: TR-FRET Assay
Caption: Experimental workflow for the TR-FRET binding assay.
Assay 2: Radioligand Filter Binding Assay
This classic method is considered a "gold standard" for its sensitivity and direct measurement of binding.[11][12] It physically separates the kinase-ligand complex from the unbound radioligand via filtration, and the amount of bound complex is quantified by scintillation counting.
Mechanism of Action: Radioligand Filter Binding Assay
The assay measures the competition between a test compound and a radiolabeled ligand (e.g., [³H]-Staurosporine or another suitable ATP-site binder) for the active site of p38 MAPKα. The reaction mixture is incubated to allow binding to reach equilibrium. It is then rapidly filtered through a membrane that traps the large kinase-ligand complexes but allows the small, unbound radioligand to pass through. The radioactivity retained on the filter is proportional to the amount of radioligand bound to the kinase.
Caption: Principle of the Radioligand Filter Binding Assay.
Experimental Protocol: Filter Binding Assay
Reagent Preparation:
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
Prepare serial dilutions of 4'-Methoxy-3-morpholinomethyl benzophenone and Staurosporine in Assay Buffer containing a fixed, low percentage of DMSO.
Prepare a solution of [³H]-labeled ATP-competitive ligand in Assay Buffer at a concentration close to its Kd value.
Prepare a suspension of purified p38 MAPKα enzyme in ice-cold Assay Buffer.
Assay Plate Setup (96-well format):
To each well, add 25 µL of Assay Buffer.
For "Total Binding" wells, add 25 µL of buffer with DMSO.
For "Non-Specific Binding" (NSB) wells, add 25 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Staurosporine).
For "Test Compound" wells, add 25 µL of the respective compound dilutions.
Add 50 µL of the [³H]-ligand solution to all wells.
Initiate the reaction by adding 50 µL of the p38 MAPKα enzyme suspension to all wells.
Incubation and Filtration:
Incubate the plate for 90 minutes at room temperature with gentle agitation to reach equilibrium.
Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding) using a cell harvester.[1][13]
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., Assay Buffer) to remove unbound radioligand.
Quantification and Data Analysis:
Dry the filter plate completely.
Add scintillation cocktail to each well and seal the plate.
Measure the radioactivity (in Counts Per Minute, CPM) retained on the filters using a microplate scintillation counter.
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the logarithm of the compound concentration and fit to a four-parameter logistic model to derive the IC50.
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [[³H]-Ligand]/Kd_[³H]-Ligand]).
Workflow Diagram: Filter Binding Assay
Caption: Experimental workflow for the radioligand filter binding assay.
Comparative Data Analysis
To illustrate the cross-validation process, the following tables present hypothetical, yet plausible, binding data for our test compound and the Staurosporine control against p38 MAPKα.
Table 1: IC50 Values from Competitive Binding Assays
The data presented in Tables 1 and 2 demonstrate excellent concordance between the two orthogonal assays. The calculated Ki values for both the Staurosporine control and 4'-Methoxy-3-morpholinomethyl benzophenone are within a 1.2-fold difference of each other. This close agreement provides high confidence that the observed binding is a genuine interaction with the ATP-binding site of p38 MAPKα and not an artifact of a single assay technology.
The minor variation in absolute values is expected and can be attributed to differences in assay conditions, such as buffer components, incubation times, and the specific probes (fluorescent tracer vs. radioligand) used. However, the consistent potency ranking and the narrow range of Ki values confirm the validity of the findings. Based on this cross-validated data, 4'-Methoxy-3-morpholinomethyl benzophenone can be confidently classified as a moderate-potency inhibitor of p38 MAPKα with a Ki of approximately 120-140 nM.
Discussion and Conclusion
This guide demonstrates a robust framework for the cross-validation of in vitro binding data for a novel compound, 4'-Methoxy-3-morpholinomethyl benzophenone, against the p38 MAPKα kinase. By employing both a modern, high-throughput TR-FRET assay and a traditional, highly sensitive radioligand filter binding assay, we have generated corroborating evidence of the compound's binding affinity.
Table 3: Comparison of Assay Methodologies
Feature
TR-FRET Binding Assay
Radioligand Filter Binding Assay
Principle
Homogeneous FRET
Heterogeneous, separation-based
Throughput
High (384/1536-well)
Moderate (96/384-well)
Safety
No radioactivity
Requires handling of radioactive materials
Sensitivity
High (pM to nM range)
Very High (pM to nM range)
Interference
Potential for light-absorbing/fluorescent compounds
The choice of assay is often dictated by the stage of the drug discovery project. TR-FRET is exceptionally well-suited for primary high-throughput screening campaigns, while the direct and sensitive nature of radioligand binding makes it an invaluable tool for validating hits and conducting detailed mechanistic studies.
Caption: General mechanism of ATP-competitive kinase inhibition.
References
Title: Staurosporine
Source: Wikipedia
URL: [Link]
A Comprehensive Guide to the Safe Disposal of 4'-Methoxy-3-morpholinomethyl benzophenone and Related Compounds
This guide provides essential safety and logistical information for the proper disposal of 4'-Methoxy-3-morpholinomethyl benzophenone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the proper disposal of 4'-Methoxy-3-morpholinomethyl benzophenone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar benzophenone derivatives and established best practices for hazardous chemical waste management. This document is intended for researchers, scientists, and drug development professionals who handle such materials.
Foundational Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is not merely a procedural task but a cornerstone of laboratory safety and environmental stewardship. All chemical waste, including 4'-Methoxy-3-morpholinomethyl benzophenone, must be managed in accordance with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste, while OSHA ensures the safety of personnel handling these materials.[1][3][4][5] It is a legal requirement to not dispose of hazardous chemicals down the drain or in regular trash.[3][6]
Hazard Identification and Risk Assessment
Table 1: Potential Hazard Profile of Benzophenone Derivatives
Hazard Classification
Description
Associated Risks
Skin and Eye Irritation
May cause skin irritation and serious eye irritation.[7][8]
Direct contact can lead to redness, pain, and in the case of eyes, potential damage.
Respiratory Irritation
May cause respiratory irritation if inhaled as a dust or aerosol.[7]
Inhalation can lead to coughing, shortness of breath, and irritation of the respiratory tract.
Aquatic Toxicity
Harmful to aquatic life with long-lasting effects.[9][10]
Improper disposal can lead to contamination of water systems, harming aquatic organisms.
Carcinogenicity
Some benzophenone derivatives are suspected of causing cancer.[9][10]
Long-term or repeated exposure may increase cancer risk.
Given these potential hazards, 4'-Methoxy-3-morpholinomethyl benzophenone should be treated as a hazardous substance. A thorough risk assessment should be conducted before handling or disposing of this compound.
Personal Protective Equipment (PPE) and Safety Measures
To mitigate exposure risks, appropriate personal protective equipment must be worn at all times when handling 4'-Methoxy-3-morpholinomethyl benzophenone waste.
Eye and Face Protection : Chemical safety glasses or goggles are mandatory. A face shield should be used when there is a risk of splashing.[7]
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[7]
Skin and Body Protection : A lab coat or chemical-resistant apron should be worn. In cases of significant handling, a full protective suit may be necessary.[7]
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]
Step-by-Step Disposal Protocol
The disposal of 4'-Methoxy-3-morpholinomethyl benzophenone waste must be systematic and compliant with all applicable regulations.
Step 1: Waste Segregation and Collection
Do not mix with other waste streams : Collect 4'-Methoxy-3-morpholinomethyl benzophenone waste in a dedicated, clearly labeled hazardous waste container.[9]
Point of Generation : Accumulate waste at or near the point of generation, under the direct control of laboratory personnel.[12]
Container Compatibility : Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container is suitable.[12][13]
Step 2: Waste Container Labeling
Proper labeling is crucial for safety and regulatory compliance. The label must include:
The full chemical name: "4'-Methoxy-3-morpholinomethyl benzophenone". Avoid using abbreviations or chemical formulas.[13]
The approximate concentration and quantity of the waste.
The date when the first waste was added to the container.[13]
Appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).
Step 3: Storage of Hazardous Waste
Secure and Ventilated Area : Store the waste container in a designated, well-ventilated, and secure area.[12][15]
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container to prevent spills from spreading.[12][15]
Incompatible Materials : Ensure that the waste is not stored near incompatible materials.[12][15]
Accumulation Time Limits : Be aware of the maximum time hazardous waste can be stored on-site, which is regulated by the EPA and may vary based on your facility's generator status.[3][12]
Step 4: Arranging for Disposal
Licensed Waste Hauler : The disposal of hazardous waste must be carried out by a licensed hazardous waste disposal company.[16]
EPA ID Number : Your institution must have an EPA Identification Number to generate and dispose of hazardous waste.[1]
Manifesting : A Uniform Hazardous Waste Manifest must accompany the waste from your facility to the final disposal site. This provides a cradle-to-grave tracking of the waste.[17]
Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate and Alert : Evacuate the immediate area and alert colleagues and the laboratory supervisor.[18]
Control the Spill : If it is safe to do so, take steps to prevent the spill from spreading.
Personal Protection : Do not attempt to clean up a spill without the proper PPE.
Cleanup :
Small Spills : For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[7][19]
Large Spills : For larger spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department.
Decontamination : Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
Reporting : Report the incident to your supervisor and EHS department in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4'-Methoxy-3-morpholinomethyl benzophenone.
Caption: Decision workflow for the disposal of 4'-Methoxy-3-morpholinomethyl benzophenone.
References
Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry.
Chemical Safety Data Sheet MSDS / SDS - 4-METHOXY-4'-METHYLBENZOPHENONE. (2026, March 21). ChemicalBook.
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.).
SAFETY DATA SHEET. (2025, November 20). Merck Millipore.
Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
Laboratory Waste Management: The New Regulations. (2019, June 15).
SAFETY DATA SHEET. (2023, March 14). BASF.
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
4-Methoxybenzophenone - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
Disposal of Chemical Waste. (n.d.). Safety Office.
SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.
Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA.
Disposal/Hazardous waste. (n.d.). Fitreach.
Safety Data Sheet Benzophenone. (2025, February 17). Redox.
Proper Handling of Hazardous Waste Guide. (n.d.). EPA.
A Researcher's Guide to the Safe Handling of 4'-Methoxy-3-morpholinomethyl benzophenone: Personal Protective Equipment and Disposal
Understanding the Hazard Profile: A Logic-Driven Approach Benzophenone and its derivatives are widely used in various applications, and their toxicological profiles are well-documented. Generally, these compounds, in pow...
Author: BenchChem Technical Support Team. Date: April 2026
Understanding the Hazard Profile: A Logic-Driven Approach
Benzophenone and its derivatives are widely used in various applications, and their toxicological profiles are well-documented. Generally, these compounds, in powdered form, present several potential hazards that dictate our PPE and handling strategy.
Key Potential Hazards Associated with Benzophenone Derivatives:
Dermal and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1][2][3][4]
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][3][4]
Potential for Sensitization: Some derivatives may cause an allergic skin reaction (sensitization).[5]
Long-Term Health Effects: Certain benzophenone derivatives are suspected of causing cancer or may cause damage to organs through prolonged or repeated exposure.[6][7]
Combustible Dust: Fine powders of organic compounds can form explosive mixtures with air.[5][7]
Given these potential risks, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.
Part 1: Personal Protective Equipment (PPE) Protocol
The selection of PPE is a critical control measure. The following protocol outlines the minimum required PPE and provides a step-by-step guide for its use.
Essential PPE for Handling 4'-Methoxy-3-morpholinomethyl benzophenone
PPE Component
Specification
Rationale
Eye and Face Protection
Chemical safety goggles with side shields or a face shield.
Protects against airborne dust particles and accidental splashes. Standard safety glasses are insufficient.[1][8][9]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.
Prevents skin contact and potential irritation or absorption. It is crucial to check the breakthrough time of the specific glove material.[1][2][8]
Body Protection
A fully fastened laboratory coat. A chemically resistant apron may be required for larger quantities.
Protects skin and personal clothing from contamination.[1][2][6]
Respiratory Protection
A NIOSH-approved particulate respirator (e.g., N95) or higher.
Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1][9][10]
Step-by-Step PPE Workflow
This workflow is designed to ensure that PPE is donned and doffed in a manner that minimizes the risk of contamination.
Caption: PPE Donning and Doffing Workflow.
Donning Procedure (Putting On PPE):
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
Respirator: If required, perform a fit check and don your respirator.
Eye Protection: Put on your safety goggles.
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (Taking Off PPE):
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[3]
Lab Coat: Remove your lab coat, turning it inside out as you do, and store it in a designated area.
Eye Protection: Remove your eye protection.
Respirator: If used, remove your respirator.
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Part 2: Operational and Disposal Plans
A safe laboratory environment is maintained through meticulous operational planning and adherence to proper disposal protocols.
Safe Handling and Operational Plan
Designated Work Area: All handling of 4'-Methoxy-3-morpholinomethyl benzophenone should occur in a designated area, such as a chemical fume hood, to minimize the generation of airborne dust.[7][11]
Engineering Controls: Utilize engineering controls like fume hoods and local exhaust ventilation to reduce the concentration of airborne particles.[3][10]
Spill Management: In the event of a spill, calmly evacuate the immediate area. For small spills, and if it is safe to do so, use an inert absorbent material to clean up the spill.[1][2] Place the absorbed material into a sealed container for disposal.[2][9] Do not dry sweep, as this can generate dust.[9]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5][11][12]
Disposal Plan
Chemical waste disposal is strictly regulated. Adherence to these guidelines is mandatory to ensure environmental protection and regulatory compliance.
Waste Disposal Workflow:
Caption: Chemical Waste Disposal Workflow.
Disposal Steps:
Waste Segregation: All materials contaminated with 4'-Methoxy-3-morpholinomethyl benzophenone, including excess reagent, contaminated gloves, and weighing papers, must be treated as hazardous waste.
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
Professional Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[1][3][7] Do not dispose of this chemical down the drain or in regular trash.[3][7][8]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 4'-Methoxy-3-morpholinomethyl benzophenone, fostering a culture of safety and scientific excellence within your laboratory.
References
Carl ROTH. (2025). Safety Data Sheet: Benzophenone. [Link]
Cole-Parmer. (2003). Material Safety Data Sheet - Benzophenone imine. [Link]
Vector Solutions. (2014). benzophenone - Vector SDS and Chemical Management. [Link]
H&H Design & Manufacturing. (2025). Equipment and Best Practices for Safe Fine Powder Handling. [Link]